Titanium dihydride (TiH2)
Description
Structure
2D Structure
Properties
CAS No. |
7704-98-5 |
|---|---|
Molecular Formula |
H2Ti |
Molecular Weight |
49.883 g/mol |
IUPAC Name |
titanium dihydride |
InChI |
InChI=1S/Ti.2H |
InChI Key |
COEYXIBLSAIEKV-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[H-].[Ti+2] |
Other CAS No. |
7704-98-5 |
physical_description |
DryPowder; WetSolid |
Pictograms |
Flammable |
Synonyms |
Titanium dihydride |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies for Titanium Dihydride
Conventional Hydrogenation Techniques
Conventional methods for producing titanium dihydride typically involve the reaction of titanium metal with hydrogen gas at elevated temperatures and controlled pressures.
A common conventional method involves charging titanium sponge into a chemical reactor and supplying hydrogen gas. google.com The reaction is initiated by a heating element at one point, and the hydrogenation of the titanium sponge then proceeds through spontaneous reactions in other areas due to the exothermic nature of the process. google.com This method often requires a high-temperature chemical reactor. google.com After hydrogenation, the brittle titanium hydride product is typically subjected to a pulverization process to obtain powder. google.com
In the commercial production of non-stoichiometric TiH₂₋ₓ, titanium metal sponge is treated with hydrogen gas at atmospheric pressure within a temperature range of 300-500 °C. wikipedia.org The absorption of hydrogen is both exothermic and rapid, leading to a color change of the sponge to grey/black. wikipedia.org The resulting brittle product is then ground into a powder, commonly exhibiting a composition around TiH₁.₉₅. wikipedia.org Laboratory synthesis of titanium hydride can involve heating titanium powder under flowing hydrogen at 700 °C, following the idealized equation: Ti + H₂ → TiH₂. wikipedia.org
Another technique related to conventional hydrogenation is the self-propagating high-temperature synthesis (SHS) method, which is noted for its more rapid reaction behavior compared to traditional methods. imp.kiev.ua SHS hydrogenation of titanium sponge can result in a TiH₂ hydride with a tetragonal lattice (ε-phase) at high hydrogen pressure (e.g., 2 MPa). mdpi.com
The hydrogenation of titanium and its alloys is significantly influenced by temperature, hydrogen pressure, and holding time. rmme.ac.cn Research on Ti6Al4V alloy has shown that hydrogen content is controlled by these parameters. rmme.ac.cn Hydrogen content initially increases with rising hydrogenation temperature but then decreases. rmme.ac.cn It increases linearly with increasing hydrogen pressure. rmme.ac.cn The hydrogenation process involves the diffusion of hydrogen into the titanium alloy, with hydrogen distribution becoming more uniform over longer holding times. rmme.ac.cn
Studies on gas-phase hydrogenation of titanium coatings have explored the influence of temperature and pressure on hydrogen accumulation and distribution. mdpi.com Hydrogenation at 450 °C under 2 atmospheres of hydrogen pressure resulted in the formation of ε titanium hydride with a face-centered tetragonal lattice, close to the stoichiometric TiH₂. mdpi.com Increasing the hydrogenation temperature to 500 °C led to a phase composition of α titanium and δ titanium hydride. mdpi.com Further increasing the temperature to 550 °C resulted in the formation of metastable γ hydride alongside δ hydride and α titanium. mdpi.com
Data on hydrogen content in titanium coatings after hydrogenation at different temperatures and a constant hydrogen pressure of 2 atmospheres are presented below:
| Coating Thickness | Hydrogenation Temperature (°C) | Hydrogen Content (wt. %) |
| 20 µm | 450 | 3.96 mdpi.com |
| 20 µm | 500 | 3.24 mdpi.com |
| 20 µm | 550 | 2.84 mdpi.com |
| 80 µm | 450 | 3.98 mdpi.com |
| 80 µm | 500 | 1.29 mdpi.com |
| 80 µm | 550 | 0.78 mdpi.com |
Optimizing temperature and pressure is crucial for achieving desired hydrogen concentrations and phase compositions in titanium hydride synthesis. For pure titanium powder hydrogenation, optimal values have been determined to be 400 °C and 2 atm, leading to a decrease in powder activation time and increased hydrogen sorption rate and concentration compared to lower pressures. matec-conferences.org
Mechanochemical Synthesis Routes
Mechanochemical synthesis, particularly through ball milling, offers an alternative approach to synthesizing titanium dihydride, often enabling synthesis at lower temperatures. wikipedia.org
Ball milling of titanium powder under a hydrogen atmosphere is a highly effective technique for synthesizing nanocrystalline titanium hydride powder. aip.org This process involves applying strong mechanical energy to the titanium material through the movement of balls in a container, which facilitates the hydrogenation reaction between titanium and hydrogen gas. google.com The reaction is exothermic and can become self-sustaining once initiated. google.com Ball milling can even lead to the rapid synthesis of titanium hydride with a body-centered tetragonal structure at room temperature. capes.gov.br
The ball milling time, rpm, temperature, and hydrogen pressure all influence the hydrogenation reaction. google.com Sufficient powderization and self-hydrogenation reaction may require a minimum ball milling time, while excessively long milling times can be uneconomical. google.com For instance, ball milling at 320 rpm showed hydrogen absorption starting after about 50 seconds, active hydrogenation due to self-reaction heat around 300 seconds, and a decrease in hydrogenation facilitation after about 600 seconds. google.com
Mechanical alloying of titanium or titanium alloy scrap in a hydrogen atmosphere allows for simultaneous hydrogenation and powderization, potentially reducing the number of processes and manufacturing costs. google.com Titanium hydride powder obtained from hydrogenated titanium sponge can be used as a starting material for mechanical alloying with other elemental powders, such as aluminum. scielo.org.za
Mechanical methods are also employed in the synthesis of titanium-based nanoparticles, including titanium hydride nanoparticles. Ball milling can be used to reduce the particle size of titanium powder to sub-micrometer levels. mdpi.com
The addition of boron has been explored to enhance the synthesis of titanium hydride nanoparticles by milling Ti/B in a hydrogen flow. benthamdirect.com In the Ti/B/H₂ system, ball milling causes continuous changes in both the composition and morphology of the Ti/B powder, transforming it towards TiH₂₋ₓ/B. benthamdirect.com Boron acts initially to prevent agglomeration of Ti nanoparticles and later participates in Ti-B interface reactions. benthamdirect.com Boron atoms can create nanoscopic holes, leading to new hydrogen states in the hydride by altering the local atomic state of titanium atoms. benthamdirect.com
Commercial TiH₂ powder can be pre-treated with a reactive surfactant, such as octylamine, at elevated temperatures before wet ball milling to produce TiH₂ nanoparticles. rsc.org This pre-treatment can promote more effective mechanical milling by decreasing the surface energy of the TiH₂/surfactant interface. rsc.org Subsequent wet ball milling in the presence of a dispersant can yield stable colloidal dispersions of TiH₂ nanoparticles suitable for liquid-phase processing. rsc.org
Solution-Based and Electrochemical Synthesis Methods
Beyond gas-solid reactions and mechanical methods, titanium hydride can also be formed through electrochemical processes. wikipedia.orgbu.edu Electrochemical charging of titanium metals or alloys can lead to TiHₓ formation through corrosion processes in acidic or deaerated aqueous environments. bu.edu This involves the cathodic discharge of H⁺ or atomic H. bu.edu Hydrides grown under galvanostatic conditions have primarily consisted of δ-hydride (TiH₁.₅) with smaller fractions of TiH₁.₇ and TiH₂. bu.edu
Electrochemical hydrogenation has been used to synthesize titanium hydride electrocatalysts, for instance, by the electrochemical hydrogenation reconstruction of titanium fiber paper. nih.gov This method has shown promise in applications such as the electrocatalytic reduction of nitrate (B79036) to ammonia (B1221849). nih.gov
Magnesiothermic Reduction of Titanium Precursors in Hydrogen Gas
Magnesiothermic reduction is a promising method for directly producing titanium hydride powder from titanium tetrachloride (TiCl4) using magnesium (Mg) as a reducing agent in a hydrogen gas atmosphere j-kirr.or.krkstudy.com. This approach is being explored as a potentially lower-cost alternative to traditional titanium production methods like the Kroll process, which is energy-intensive and time-consuming j-kirr.or.kr.
In this method, titanium tetrachloride reacts with magnesium in the presence of hydrogen gas at elevated temperatures. A novel method investigated the synthesis of titanium hydride powder from TiCl4 via magnesiothermic reduction at temperatures ranging from 1023 K to 1123 K under 1 atm of hydrogen gas j-kirr.or.kr. Experimental results indicated that TiH1.924 was produced at 1023 K, while mixtures of TiH1.924 and TiH1.5 were obtained at higher temperatures (1073 K and 1123 K) j-kirr.or.kr. This suggests that achieving the precise TiH2 stoichiometry via this specific magnesiothermic reduction of TiCl4 in H2 at these temperatures can be challenging, although thermodynamic data suggests TiH2 formation is possible at 1023 K under 1 atm H2 j-kirr.or.kr.
Another related approach, Hydrogen Assisted Magnesiothermic Reduction (HAMR), focuses on reducing titanium dioxide (TiO2) using magnesium in a hydrogen atmosphere to deliberately form titanium hydride (TiH2) jst.go.jpmdpi.com. This process leverages the ability of hydrogen to destabilize Ti-O solid solutions, enhancing the removal of oxygen by magnesium mdpi.com. The HAMR process typically involves a reduction stage followed by a deoxygenation step to achieve low oxygen content in the final titanium hydride powder jst.go.jpmdpi.com.
Research has also explored the synthesis of TiH2 powder from ilmenite (B1198559) (a titanium-iron oxide mineral) by converting it to TiCl4 and then reacting TiCl4 with magnesium hydride (MgH2) under a hydrogen atmosphere at lower temperatures (e.g., 300 °C) researchgate.net. This method aims for an energy-efficient route for TiH2 production researchgate.net.
Electrolytic Hydrogenation Techniques
Electrolytic hydrogenation offers a pathway to synthesize titanium hydride, often resulting in film or powder forms. This technique typically involves using a molten salt electrolyte containing dissolved titanium salts and electrodepositing titanium hydride through the application of an electric current met3dp.com.
One application of electrolytic hydrogenation is in the production of films of hydrogenated titanium. A method involves depositing a titanium metal film by evaporation under high vacuum and subsequently hydrogenating it by interaction with hydrogen gas at high temperature google.com. Another approach describes the formation of a titanium hydride film through sputtering in an atmosphere that is initially argon and then switched to hydrogen google.com.
Electrocatalytic reduction of nitrate has also been shown to synthesize titanium hydride electrocatalysts through the electrochemical hydrogenation reconstruction of titanium fiber paper nih.gov. This method highlights the formation of titanium hydride under mild conditions and its potential application in ammonia synthesis nih.gov.
Ultrasound-Driven Metathesis for Nanostructured Titanium Dihydride
Ultrasound-driven metathesis reactions have emerged as a method for synthesizing nanostructured titanium dihydride, particularly in the form of nanoplates. High-intensity ultrasound can create extreme conditions through cavitation, which can facilitate chemical reactions and lead to the formation of nanomaterials illinois.edu.
A successful synthesis of TiH2 nanoplates with lateral sizes around 50 nm and thickness around 15 nm was achieved by an ultrasound-driven metathesis reaction between TiCl4 and lithium hydride (LiH) in tetrahydrofuran (B95107) (THF), using graphene as a support nih.govresearchgate.netuts.edu.ausemanticscholar.org. This sonochemical process involves the rapid reaction between TiCl4 and LiH at a relatively low temperature (e.g., 100 °C) in an anhydrous THF solution, forming TiH2 and lithium chloride (LiCl) sci-hub.se. The resulting TiH2 can nucleate and grow epitaxially on the graphene surface, leading to the formation of nanoflakes sci-hub.se.
Detailed research findings indicate that this ultrasound-driven method can produce graphene-supported TiH2 nanoplates (NP-TiH2@G) nih.govresearchgate.netuts.edu.ausemanticscholar.org. Transmission Electron Microscopy (TEM) observations confirmed the presence of TiH2 with interplanar spacing corresponding to tetragonal TiH2 semanticscholar.orgsci-hub.se. Atomic Force Microscopy (AFM) measurements determined the thickness of the prepared TiH2 nanoplates semanticscholar.org.
Self-Propagating High-Temperature Synthesis (SHS) for Titanium Hydrides
Self-Propagating High-Temperature Synthesis (SHS), also known as combustion synthesis, is a technique that utilizes exothermic reactions to synthesize materials. In the context of titanium hydrides, SHS involves the reaction between titanium and hydrogen, which, once initiated, propagates as a combustion wave through the reactants ism.ac.ruimp.kiev.ua.
SHS can be used to obtain titanium powder from titanium sponge through a process involving hydrogenation via SHS followed by dehydrogenation researchgate.netresearchgate.net. This method is considered for its energy efficiency and the potential to utilize cheaper raw materials like titanium chips researchgate.net. The hydrogenation is carried out in a sealed reactor under a hydrogen atmosphere, often in a combustion wave mode at elevated pressures researchgate.net.
Compared to traditional hydrogenation methods, SHS hydrogenation is characterized by its more rapid nature imp.kiev.ua. The properties of the resulting titanium hydride, such as impurity content and morphology, can be influenced by the SHS parameters and the starting titanium material researchgate.netresearchgate.net. For instance, using titanium sponge can yield spongy hydride granules researchgate.net.
SHS is known to produce various refractory compounds, including hydrides, and utilizes reactive elements or compounds as reagents ism.ac.ru. The process requires the reaction to be exothermic and yield useful solid products ism.ac.ru.
Influence of Synthesis Parameters on Titanium Dihydride Stoichiometry and Morphology
The stoichiometry and morphology of titanium dihydride are significantly influenced by the parameters employed during synthesis. These parameters include temperature, hydrogen pressure, reaction time, and the nature of the titanium precursor.
The Ti-H phase diagram illustrates that different allotropic forms of TiH2, such as α, β, and δ (delta), can be formed by varying the hydrogen content, temperature, and pressure nih.gov. Hydrogen solubility in titanium increases with temperature, and hydrogenation typically leads to the formation of δ-hydride nih.gov. Phase transitions occur sequentially as hydrogen concentration changes nih.gov.
In the magnesiothermic reduction of TiCl4 in H2, the reaction temperature has been shown to affect the resulting titanium hydride stoichiometry, with higher temperatures leading to mixtures of TiH1.924 and TiH1.5 rather than solely TiH2 j-kirr.or.kr.
For the ultrasound-driven metathesis synthesis of nanostructured TiH2, parameters such as the choice of solvent (e.g., THF), the presence of supports like graphene, and the reaction temperature (e.g., 100 °C) play crucial roles in determining the nanoplate morphology and size nih.govresearchgate.netuts.edu.ausemanticscholar.orgsci-hub.se.
In SHS, the temperature-pressure regimes are critical for obtaining single-phase titanium hydrides with homogeneous hydrogen distribution imp.kiev.ua. The starting material's characteristics, such as particle size and morphology (e.g., titanium sponge vs. powder), also impact the final product's properties researchgate.netresearchgate.net.
The particle size of titanium hydride can influence its decomposition behavior, with smaller particle sizes generally leading to faster dehydrogenation rates due to increased surface area nih.gov. For example, TiH2 with grain sizes of 5 μm showed a higher hydrogen decomposition rate compared to 20 μm powder nih.gov. Similarly, smaller particle sizes of TiH2 have been observed to begin releasing hydrogen at lower temperatures nih.gov.
The presence of impurities, particularly oxygen, can affect the kinetics of lattice parameter changes in titanium hydride and influence the differences observed during heating of hydrides produced by different techniques like SHS and traditional methods imp.kiev.ua.
The density of titanium hydride can vary depending on alloying constituents, but for pure titanium hydride, it typically ranges between 3.76 and 4.51 g/cm³ wikipedia.org.
Crystallographic Structures and Phase Transformations in Titanium Dihydride
Equilibrium Phases of the Titanium-Hydrogen System
The primary equilibrium phases in the titanium-hydrogen system relevant to titanium dihydride are the alpha (α), beta (β), delta (δ), and epsilon (ε) phases.
Alpha (α) Phase (Hexagonal Close-Packed, HCP)
The alpha (α) phase is the stable form of pure titanium at room temperature and lower temperatures. metalspiping.comken-hub.comcam.ac.uk It possesses a hexagonal close-packed (HCP) crystal structure. metalspiping.comken-hub.comcam.ac.uk The solubility of hydrogen in the α phase is relatively low, particularly at room temperature. azom.comiaea.org As hydrogen is introduced, it occupies interstitial sites within the HCP lattice. cam.ac.ukwikipedia.org
Table 1: Characteristics of the Alpha (α) Phase of Titanium
| Characteristic | Value | Source |
| Crystal Structure | Hexagonal Close-Packed (HCP) | metalspiping.comken-hub.comcam.ac.uk |
| Stability | Stable at room temperature and lower temperatures | metalspiping.comken-hub.comcam.ac.uk |
| Hydrogen Solubility | Low, especially at room temperature | azom.comiaea.org |
| Lattice Constants (Pure Ti) | a = 0.295 nm, c = 0.468 nm | metalspiping.com |
Beta (β) Phase (Body-Centered Cubic, BCC)
The beta (β) phase is the high-temperature allotrope of titanium, stable above approximately 882°C in pure titanium. metalspiping.comken-hub.comcam.ac.ukkyocera-sgstool.co.uk It exhibits a body-centered cubic (BCC) crystal structure. metalspiping.comken-hub.comcam.ac.ukkyocera-sgstool.co.uk The β phase has a significantly higher solubility for hydrogen compared to the α phase. cam.ac.ukazom.comiaea.org Hydrogen atoms occupy interstitial sites within the BCC lattice. cam.ac.uk Hydrogen acts as a beta stabilizer, lowering the β transus temperature and expanding the β phase field in the Ti-H phase diagram. azom.comymaws.com
Table 2: Characteristics of the Beta (β) Phase of Titanium
| Characteristic | Value | Source |
| Crystal Structure | Body-Centered Cubic (BCC) | metalspiping.comken-hub.comcam.ac.ukkyocera-sgstool.co.uk |
| Stability | Stable at high temperatures | metalspiping.comken-hub.comcam.ac.ukkyocera-sgstool.co.uk |
| Hydrogen Solubility | High | cam.ac.ukazom.comiaea.org |
| Lattice Constants (Pure Ti) | a = 0.332 nm | metalspiping.com |
Delta (δ) Phase (Face-Centered Cubic, FCC)
The delta (δ) phase is a stable, non-stoichiometric titanium hydride phase with a composition typically ranging from TiH₁.₄₅ to TiH₁.₉₉ at room temperature. osti.govresearchgate.net It possesses a face-centered cubic (FCC) crystal structure, often described as a CaF₂-type structure where hydrogen atoms occupy the tetrahedral interstitial sites. researchgate.netscielo.brmaterialsproject.org The δ phase is commonly observed as a precipitation product in α or α+β titanium alloys upon hydrogenation. researchgate.netmatec-conferences.org
Table 3: Characteristics of the Delta (δ) Phase (TiHₓ)
| Characteristic | Value | Source |
| Crystal Structure | Face-Centered Cubic (FCC) | osti.govresearchgate.netscielo.brmaterialsproject.org |
| Composition Range | TiH₁.₄₅ - TiH₁.₉₉ (at room temperature) | osti.govresearchgate.net |
| Hydrogen Site Occupation | Tetrahedral interstitial sites | researchgate.netscielo.brmaterialsproject.org |
| Lattice Constant (TiHₓ) | Approximately 0.4445 nm (for 1.5 ≤ x ≤ 1.99) | researchgate.net |
Epsilon (ε) Phase (Face-Centered Tetragonal, FCT, due to Jahn-Teller Distortion)
Table 4: Characteristics of the Epsilon (ε) Phase (TiH₂)
| Characteristic | Value | Source |
| Crystal Structure | Face-Centered Tetragonal (FCT) | osti.gov |
| Composition | TiH₂ | osti.gov |
| Origin of Tetragonal Distortion | Jahn-Teller effect | osti.govresearchgate.netscience.gov |
| Lattice Constants | a ≈ 0.312 nm, c ≈ 0.418 nm | researchgate.netmaterialsproject.org |
Metastable Phases of Titanium Hydride (e.g., Gamma (γ) Phase, Body-Centered Tetragonal, BCT)
In addition to the equilibrium phases, metastable titanium hydride phases can form under specific processing conditions, such as rapid cooling or during hydrogenation processes. mdpi.comiaea.org One notable metastable phase is the gamma (γ) phase.
The gamma (γ) phase is considered a metastable phase in the titanium-hydrogen system, particularly at low hydrogen concentrations. researchgate.net It has been reported to have a primitive tetragonal structure or a body-centered tetragonal (BCT) structure. researchgate.net The formation of the γ-hydride has been observed as an intermediate step in the precipitation of the stable δ-hydride under certain conditions. matec-conferences.orgroyalsocietypublishing.org
Table 5: Characteristics of the Metastable Gamma (γ) Phase (TiH)
| Characteristic | Value | Source |
| Crystal Structure | Primitive Tetragonal or Body-Centered Tetragonal (BCT) | researchgate.net |
| Stability | Metastable | iaea.orgresearchgate.net |
| Composition | Approximately TiH | iaea.orgresearchgate.net |
Other metastable phases, such as α' (hexagonal martensite) and α'' (orthorhombic martensite), can also form in titanium alloys, particularly those containing beta-stabilizing elements, upon rapid cooling from the β phase field. mdpi.comymaws.comspringerprofessional.de While these phases are not strictly titanium hydrides (they are supersaturated solid solutions of hydrogen in titanium martensite), their formation and transformations are influenced by the presence of hydrogen in titanium alloys. mdpi.comymaws.com
Mechanisms of Hydride Phase Precipitation and Transformation
The precipitation of hydride phases in the titanium-hydrogen system is a complex process influenced by factors such as hydrogen concentration, temperature, cooling rate, and the crystallographic orientation of the titanium matrix. matec-conferences.orgroyalsocietypublishing.org Hydride precipitation typically occurs when the hydrogen concentration exceeds the solubility limit in the titanium matrix phase (α or β). matec-conferences.org
The formation of both γ and δ hydrides has been studied, and research suggests that they can form through slip and shuffle mechanisms involving layers of titanium atoms. jmst.orgresearchgate.net The specific mechanism and the resulting hydride phase (γ or δ) can depend on the hydrogen site occupation (octahedral or tetrahedral) in the parent α-Ti lattice and the type of slip involved (prismatic or basal). jmst.orgresearchgate.net
The transformation from the metastable γ-TiH phase to the stable δ-TiHₓ phase can occur without significant changes in the orientation relationship with the α-Ti matrix. matec-conferences.orgroyalsocietypublishing.org The formation of the δ phase from the α phase has been described as a near-martensitic transformation. matec-conferences.orgroyalsocietypublishing.org
Phase transformations in titanium hydrides can also be induced by changes in temperature and hydrogen pressure, as depicted in the Ti-H phase diagram. osti.goviaea.orgnorthwestern.edu For example, the δ phase can decompose into the α phase and hydrogen gas upon heating under vacuum. osti.govscielo.br The ε phase (TiH₂) can form from the δ phase as hydrogen content increases. osti.govresearchgate.net
Hydrogen Atom Site Occupancy (Tetrahedral vs. Octahedral Interstices)
In the titanium-hydrogen system, hydrogen atoms primarily occupy interstitial sites within the metal lattice. In the δ-phase, which has a face-centered cubic (FCC) structure, and in stoichiometric TiH2 with a face-centered tetragonal (FCT) structure, hydrogen atoms predominantly occupy the tetrahedral interstitial sites. wikipedia.orgosti.govaip.orgnih.govmit.edursc.org While tetrahedral occupancy is generally favored in these phases, some studies suggest the possibility of hydrogen occupying octahedral sites, particularly in other Ti-H phases like the α-phase or under specific conditions such as in epitaxial nanofilms or certain alloys. osti.govnih.govmit.edursc.orgresearchgate.net Experimental techniques like Nuclear Reaction Analysis (NRA) combined with ion channeling have been used to determine hydrogen locations, indicating that a small percentage of hydrogen atoms might reside in octahedral sites alongside the majority in tetrahedral sites, influenced by factors such as the Jahn-Teller effect and Fermi level shifts. nih.gov
Slip and Shuffle Mechanisms in Hydride Formation
The formation of titanium hydrides, such as the γ-hydride and δ-hydride, from the α-Ti matrix involves specific crystallographic mechanisms. Research indicates that both γ-hydride and δ-hydride precipitations occur through slip and shuffle mechanisms involving units of two layers of titanium atoms. jmst.orgresearchgate.netmdpi.comresearchgate.net The distinction between the formation of γ-hydride and δ-hydride lies in the type of slip involved and the hydrogen site occupancy. The formation of γ-hydride is associated with prismatic slip and hydrogen occupying octahedral sites in α-Ti, while δ-hydride formation is linked to basal slip and hydrogen occupying tetrahedral sites in α-Ti. jmst.orgresearchgate.net These mechanisms involve partial dislocations and atomic shuffling, facilitating the phase transition from the HCP structure of α-Ti to the FCT or FCC structures of the hydrides. mdpi.comresearchgate.net Stacking faults are also closely related to the hydride phase transition mechanism. researchgate.netmdpi.com
Influence of Hydrogen Concentration and Temperature on Phase Evolution
The phase evolution in the titanium-hydrogen system is significantly influenced by both hydrogen concentration and temperature. Increasing hydrogen concentration leads to a sequence of phase transformations. The generally accepted sequence with increasing hydrogen content is α (HCP) → β (BCC) → γ (FCT, metastable) → δ (FCC) → ε (FCT, stoichiometric TiH2). wikipedia.orgosti.govresearchgate.net Hydrogen acts as a β phase stabilizing element, lowering the α → β transition temperature and increasing the proportion of the β phase with increasing hydrogen content. mdpi.comnih.govresearchgate.netresearchgate.net The formation of specific hydride phases, like δ-TiH2, occurs when the hydrogen concentration exceeds a critical level. nih.govresearchgate.net
Temperature plays a crucial role in the kinetics and stability of these phases. Higher temperatures generally increase the diffusivity of hydrogen in titanium alloys, facilitating hydrogenation. uct.ac.za Phase transformations occur at specific temperatures, and the heating rate can influence the resulting phase composition. ymaws.com For instance, heating of the δ-phase can lead to the detection of both δ-phase and α-titanium due to transformations involving the β-phase upon cooling. osti.gov The stability and decomposition of metastable phases like γ-TiH are also temperature-dependent. researchgate.net
High-Pressure Induced Phase Transitions in Titanium Dihydride
Titanium dihydride also exhibits pressure-induced phase transitions. At room temperature and relatively low pressures, around 0.6 GPa, the ambient pressure cubic (Fm-3m) structure of TiH2 transforms into a tetragonal (I4/mmm) structure. aip.orgresearchgate.netcsic.esaip.org This tetragonal phase has been observed to persist up to significantly higher pressures, at least 90 GPa. researchgate.netaip.org Theoretical studies using crystal structure prediction algorithms suggest further phase transitions at even higher pressures. For example, a transition from the I4/mmm to a P4/nmm structure has been predicted around 63 GPa, and a monoclinic P21/m structure is predicted to be stable above 294 GPa. csic.esresearchgate.net These high-pressure phases can have different structural and electronic properties compared to the ambient pressure phases.
Microstructural Evolution during Hydrogenation and Dehydrogenation Cycling
The repeated cycles of hydrogenation and dehydrogenation in titanium and its alloys lead to significant microstructural changes. Hydrogen absorption can cause lattice expansion and distortion. nih.govresearchgate.net Hydride formation often occurs preferentially at grain boundaries and phase interfaces. mdpi.comnih.govmpie.de The precipitation of hydrides can lead to the formation of specific morphologies, such as needle-shaped structures for δ-hydride. mdpi.comresearchgate.net
Electronic Structure Investigations of Titanium Dihydride
Theoretical Frameworks for Electronic Structure Analysis
Theoretical calculations play a crucial role in elucidating the electronic structure of materials like TiH2, providing detailed information about bonding, energy levels, and charge distribution.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used ab initio method for calculating the electronic structure of materials. icm.edu.plresearchgate.netaps.orgresearchgate.net DFT calculations on TiH2 have been employed to investigate various properties, including adsorption of hydrogen on its surface and the electronic origin of its catalytic activity. icm.edu.plresearchgate.net DFT studies have also been used to determine the enthalpy of formation for metal dihydrides, including TiH2. aps.org The method allows for the calculation of total energy, electronic band structure, and density of states. wu.ac.thicm.edu.plresearchgate.net
Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO) Method
The Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO) method is another theoretical approach used to study the electronic structure of materials, particularly transition metal compounds. wu.ac.thwu.ac.thscispace.com This method has been applied to titanium hydrides, including TiH2, to investigate their electronic properties and structural phase transitions under pressure. wu.ac.thresearchgate.netwu.ac.thscispace.com
Local Density Approximation (LDA) and Atomic Sphere Approximation (ASA)
Within the framework of DFT and TB-LMTO, specific approximations are often used. The Local Density Approximation (LDA) is a common approximation for the exchange-correlation potential. wu.ac.thicm.edu.plwu.ac.thscispace.com The Atomic Sphere Approximation (ASA) is frequently used in conjunction with the TB-LMTO method, simplifying the potential shape within the calculation. wu.ac.thwu.ac.thscispace.comnih.gov Studies utilizing LDA and ASA within the TB-LMTO framework have provided insights into the electronic band structure and density of states of titanium hydrides under varying pressures. wu.ac.thresearchgate.netwu.ac.th
Electronic Band Structure Analysis
The electronic band structure describes the range of energy levels that electrons can occupy within a material and how these energy levels vary with momentum. Analyzing the band structure is crucial for understanding a material's electrical conductivity and other electronic properties.
Determination of Electronic Band Structure at Varying Pressures and Stoichiometries
The electronic band structure of TiH2 has been investigated at different pressures and stoichiometries using first-principles calculations. wu.ac.thwu.ac.thresearchgate.netuspex-team.org At ambient pressure, TiH2 typically exists in a tetragonal structure (I4/mmm) at lower temperatures and transforms to a cubic phase (Fm¯3m) at around 310 K. uspex-team.orgosti.govosti.gov Theoretical studies have calculated the band structure for both cubic and tetragonal phases. researchgate.netosti.gov These calculations show differences in the band dispersion between the two phases. osti.gov High-pressure studies predict structural phase transitions in TiH2, which are accompanied by changes in the electronic band structure. wu.ac.thresearchgate.netwu.ac.thuspex-team.org The stoichiometry of titanium hydride, particularly the hydrogen content (TiH2-x), also influences the electronic structure and phase stability. osti.govwikipedia.org
Density of States (DOS) Analysis (Total and Partial)
Data from theoretical calculations often illustrate the total and partial DOS for different phases of TiH2. researchgate.netosti.gov
| Energy (eV) | Total DOS (states/eV/f.u.) (Cubic TiH2) | Ti-t2g PDOS (states/eV/f.u.) (Cubic TiH2) | H-s PDOS (states/eV/f.u.) (Cubic TiH2) |
| Fermi Level (0) | ~2.59 osti.gov | Dominant osti.govresearchgate.net | Small osti.govresearchgate.net |
| ~-6 | Peak osti.gov | Significant osti.gov | Significant osti.gov |
| ~4.8-6.5 | New peaks observed sasj.jp | Attributed to H 1s sasj.jp |
Note: Values are approximate and based on interpretations of research findings. Specific values can vary depending on the calculation method and parameters used.
The DOS analysis helps in understanding the bonding characteristics and the metallic nature of TiH2. researchgate.net
Titanium dihydride (TiH₂) is an inorganic compound that has garnered significant scientific interest, particularly concerning its electronic structure and related physical properties. It exists typically as a non-stoichiometric material, often found with compositions around TiH₁.₉₅ in its commercially available form wikipedia.org. At ambient conditions, titanium dihydride primarily crystallizes in a face-centered cubic (FCC) structure, known as the δ-phase, where hydrogen atoms occupy tetrahedral interstitial sites within the titanium lattice wikipedia.orgwu.ac.thosti.gov. As the hydrogen concentration approaches the stoichiometric TiH₂ composition, a structural phase transition to a face-centered tetragonal (FCT) structure (ε-phase) can occur due to a Jahn-Teller distortion osti.gov.
The electronic structure of titanium dihydride is crucial for understanding its physical and chemical behavior. Studies utilizing first-principles calculations, such as the Tight-binding linear muffin-tin orbital (TB-LMTO) method and Density Functional Theory (DFT), have provided significant insights into the band structure and density of states (DOS) of TiH₂ wu.ac.thresearchgate.net.
At normal pressure, the band structure of cubic TiH₂ exhibits overlapping bands at the Fermi level, indicating metallic character wu.ac.th. These bands originate from the hybridization of titanium 3d states and hydrogen 1s states wu.ac.th. The valence states are separated from the occupied states by a wide gap, suggesting covalent characteristics wu.ac.th. The empty conduction bands above the Fermi level possess mixed s, p, and d characters and are highly overlapping with the valence bands, resulting in no band gap at normal pressure wu.ac.th.
The density of states (DOS) at the Fermi level is a key parameter influencing properties like electron-phonon coupling and superconductivity. In cubic TiH₂, a large electronic density of states at the Fermi level arises predominantly from the titanium t₂g states osti.govresearchgate.net. This high DOS is associated with a flat branch of degenerate metal d-states in the Γ-L direction of the FCC Brillouin zone unlv.edu. However, this large DOS also contributes to a structural instability, favoring a tetragonal distortion at low temperatures osti.govresearchgate.net. The tetragonal distortion lifts the degeneracy of the d-states, leading to a lowering of the Fermi level and a reduction in the DOS at the Fermi level unlv.edu.
Theoretical calculations have explored the electronic structure of both cubic and tetragonal phases of TiH₂ osti.govresearchgate.net. The band structure calculations show differences between the two phases, particularly near the Fermi level, which are linked to the structural distortion osti.gov.
Hybridization Phenomena between Titanium d-states and Hydrogen s-states
A fundamental aspect of the electronic structure of titanium dihydride is the hybridization between the titanium 3d states and the hydrogen 1s states. This hybridization is the main interaction in the energy window around the Fermi level wu.ac.th. The formation of hybrid orbitals comprising Ti 3d and H 1s bands has been observed experimentally and supported by theoretical calculations sasj.jpaps.org.
Studies using X-ray Photoelectron Spectroscopy (XPS) on titanium hydrides have shown the presence of new peaks in the valence band at a binding energy of around 6.4 eV, which are attributed to these hybridized orbitals sasj.jp. The intensity of these peaks increases with increasing hydrogen content, correlating with the migration of electrons from Ti 3d to H 1s states as hydrogen occupies interstitial sites in the titanium lattice sasj.jp. This suggests a charge transfer from titanium to hydrogen, contributing to the bonding nature in titanium dihydride sasj.jpaps.org. Hard X-ray Photoelectron Spectroscopy (HAXPES) studies also confirm the presence of titanium hydride-derived bands in the valence band structure aps.orgresearchgate.net.
The hybridization significantly influences the distribution of electron density and the character of the electronic states near the Fermi level. The contribution of hydrogen s-states to the density of states at the Fermi level is found to be relatively small osti.govosti.gov.
Electron-Phonon Coupling and its Implications
Electron-phonon coupling (EPC) plays a significant role in determining various material properties, including electrical conductivity and superconductivity. In conventional superconductors, the strength of the EPC is related to the electronic density of states at the Fermi level, the electron-ion matrix element, and the average phonon frequency osti.gov.
Calculations for cubic TiH₂ indicate a large electron-phonon coupling parameter (λ) osti.govresearchgate.net. This large coupling is primarily attributed to the high electronic density of states at the Fermi level arising from the Ti d-states osti.govresearchgate.netosti.gov. The calculated phonon dispersions for TiH₂ show decoupled acoustic modes primarily from titanium vibrations and optic modes from hydrogen vibrations, with the frequencies of the optic modes being relatively high osti.govresearchgate.netosti.gov.
Despite the large EPC parameter in the cubic phase, the structural instability towards the tetragonal phase at lower temperatures reduces the DOS at the Fermi level and, consequently, the EPC osti.govresearchgate.netosti.gov. The contribution of hydrogen vibrations to the electron-phonon coupling in TiH₂ is found to be small, which is linked to the small H-s density of states at the Fermi level and the high energy of the hydrogen modes at the tetrahedral sites osti.govosti.gov.
Superconductivity has been reported in the Ti-D system (titanium deuteride) under pressure, with a superconducting transition temperature (Tc) increasing with pressure issp.ac.ru. The high-pressure phase in the Ti-D system is a superconductor issp.ac.ru. While the cubic phase of TiH₂ is theoretically predicted to have a critical temperature of several K based on its large EPC, the tetragonal distortion at low temperatures significantly reduces Tc osti.govresearchgate.netosti.gov. Experiments on TiH have reported superconducting behavior below 15 mK researchgate.net.
Experimental Probes of Electronic Structure
Various experimental techniques are employed to investigate the electronic structure of titanium dihydride, providing valuable data to complement theoretical studies.
Photoelectron Spectroscopy (PES), including Hard X-ray Photoelectron Spectroscopy (HAXPES)
Photoelectron spectroscopy (PES), including X-ray Photoelectron Spectroscopy (XPS) and Hard X-ray Photoelectron Spectroscopy (HAXPES), is a powerful tool for probing the electronic structure, particularly the core energy levels and valence band. XPS studies on titanium hydrides have revealed shifts in the Ti 2p core energy levels to higher binding energies with increasing hydrogen content, consistent with charge transfer from Ti to H sasj.jp. The valence band spectra show features associated with the hybridized Ti 3d and H 1s orbitals sasj.jp.
HAXPES is particularly useful for studying the bulk electronic structure of materials, as the hard X-rays provide a greater probing depth compared to traditional soft X-ray XPS aps.orgresearchgate.net. HAXPES has been successfully applied to investigate the electronic structure of titanium dihydride films, allowing for a non-destructive depth profiling of chemical states and providing insights into the bonding nature and the contributions of d versus sp states near the Fermi energy aps.orgaps.orgresearchgate.neta-x-s.orga-x-s.org. HAXPES valence band spectra of TiH₂ show features attributed to titanium hydride-derived bands aps.orgresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton Knight Shift and Spin-Lattice Relaxation)
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the measurement of proton Knight shift and spin-lattice relaxation time (T₁), provides microscopic information about the electronic structure and dynamics in metal hydrides. The proton Knight shift is related to the local density of electron states at the Fermi level at the hydrogen site aps.orgosti.gov. Negative proton NMR Knight shifts have been observed in TiHₓ, which are associated with the interaction of conduction electrons with the protons and the density of d-electron states bwise.kr.
Studies on the Ti-H system using proton NMR have investigated the temperature and concentration dependence of the Knight shift and spin-lattice relaxation time aps.orgosti.gov. The spin-lattice relaxation rate (1/T₁) is also influenced by the electronic structure, particularly the density of states at the Fermi level osti.govaps.org. These NMR parameters can be used to gain insights into the electronic band structure and the contributions of different electronic states at the Fermi level osti.govscilit.com.
Positron Annihilation Spectroscopy for Electron Density Distribution
Positron Annihilation Spectroscopy (PAS) is a non-destructive technique sensitive to vacancy-type defects and the local electron density distribution in materials hzdr.demdpi.comaip.org. When a positron annihilates with an electron, the emitted gamma rays carry information about the momentum distribution of the annihilating electron, which is related to the electron density and chemical environment hzdr.de.
PAS has been used to study defects and the electronic environment in titanium and titanium hydride samples mdpi.comaip.org. Positrons are preferentially trapped in regions with lower electron density, such as vacancy defects hzdr.de. Studies have shown that the formation of hydride in titanium affects the positron annihilation environment, and techniques like Coincidence Doppler Broadening (CDB) spectroscopy can provide elemental sensitivity, allowing for the detection of hydrogen (or deuterium) in the samples based on the momentum spectrum of the annihilating electrons mdpi.comaip.orgresearchgate.net. PAS can help in understanding the distribution of electron density and the presence of defects in titanium dihydride, which are influenced by the hydrogen content and structural phases mdpi.comresearchgate.net.
Thermodynamics and Kinetics of Hydrogen Interaction with Titanium Dihydride
Thermodynamic Stability and Formation Energetics
The thermodynamic stability of TiH₂ is a critical aspect determining its behavior under varying conditions. The Ti-H system exhibits multiple phases depending on temperature and hydrogen concentration, as depicted in the Ti-H phase diagram. scielo.brmdpi.comresearchgate.net TiH₂, often represented as the δ-phase (non-stoichiometric TiH₁.₅ to TiH₂) or ε-phase (stoichiometric TiH₂ with a tetragonal distortion at lower temperatures), exists within specific temperature and hydrogen partial pressure ranges. mdpi.comresearchgate.netresearchgate.netosti.gov The stability of TiH₂ can be affected by factors such as the nature of the underlying substrate and temperature. cambridge.org
Standard Enthalpy and Entropy of Formation Calculations
The standard enthalpy and entropy of formation are fundamental thermodynamic properties that quantify the energy change and disorder associated with the formation of TiH₂ from its constituent elements, titanium and hydrogen. Calculations based on thermodynamic models and experimental data provide insights into these values.
Research indicates that the standard enthalpy of formation (ΔfH°) and standard entropy of formation (ΔfS°) for TiH₂ at 298.16 K have been calculated and are consistent with previously reported experimental and theoretical data. researchgate.netaip.orgaip.org
| Property | Value (kJ/mol or J/(mol·K)) | Temperature (K) | Source |
| Standard Enthalpy of Formation | -142.39 kJ/mol | 298.16 | researchgate.netaip.orgaip.org |
| Standard Entropy of Formation | -143.0 J/(mol·K) | 298.16 | researchgate.netaip.orgaip.org |
The values of standard enthalpy of formation for non-stoichiometric TiHₓ are reported to decrease linearly with an increase in x. aip.orgaip.org
Free Energy of Formation and Equilibrium Conditions
The free energy of formation (ΔfG°) determines the spontaneity of TiH₂ formation under specific conditions. Equilibrium conditions, where the free energy change is zero, define the boundaries between different phases in the Ti-H system.
The standard free energy of formation for TiH₂ at 298.16 K has been calculated to be -99.75 kJ/mol. researchgate.netaip.orgaip.org This negative value indicates that the formation of TiH₂ is thermodynamically favorable under standard conditions. Equilibrium in the Ti-H system is described by pressure-composition-temperature (p-c-T) curves, which illustrate the hydrogen equilibrium pressure as a function of hydrogen concentration at different temperatures. These curves are essential for understanding the conditions under which TiH₂ forms or decomposes.
Application of Thermodynamic Models (e.g., Modified Miedema Model)
Thermodynamic models are employed to predict and understand the behavior of the Ti-H system, including the formation of titanium hydrides. The Modified Miedema model, for instance, has been used to calculate the standard enthalpy of formation for TiHₓ. aip.orgaip.org This model utilizes the basic properties of the constituent elements (Ti and H) to estimate the heat of formation of alloys and compounds. Other thermodynamic approaches, such as the Calphad method, are also used to assess and model the Ti-H phase diagram and predict phase stability. researchgate.netmdpi.com
Hydrogen Absorption and Desorption Kinetics
The kinetics of hydrogen absorption and desorption in TiH₂ are crucial for its applications, particularly in hydrogen storage and powder metallurgy. These processes involve the movement of hydrogen atoms into and out of the titanium lattice and are influenced by various factors.
Dehydrogenation Pathways and Intermediate Phases (e.g., TiH₂ → TiHₓ → α-Ti)
The dehydrogenation of TiH₂ involves the release of hydrogen and the transformation through various intermediate phases before reaching the hydrogen-lean α-Ti phase. The specific pathway and the intermediate phases observed can depend on factors such as temperature, heating rate, and atmosphere. mdpi.comresearchgate.netresearchgate.netihep.ac.cnarxiv.orgnih.gov
A common dehydrogenation pathway observed is the two-step process: TiH₂ → TiHₓ → α-Ti, where TiHₓ represents an intermediate non-stoichiometric hydride phase (often with x values between 0.7 and 1.1). researchgate.netcapes.gov.br More detailed investigations using in situ techniques have revealed more complex phase transformation sequences. For example, during vacuum sintering, a sequence like TiH₁.₉₇₁ → TiH₂ + TiH + TiH₀.₇₁ + α(H) → TiH + TiH₀.₇₁ + α(H) → TiH + TiH₀.₇₁ + α(H) + β(H) → α(H) → α has been observed. mdpi.com Under different atmospheric conditions, such as a flowing argon atmosphere, the sequence can be δ → δ+α → δ+α+β → α+β → α. ihep.ac.cnarxiv.org In a low vacuum, the decomposition might follow δ(TiH₂) → δ(TiHₓ) → δ(TiHₓ)+β(TiHₓ) → δ(TiHₓ)+β(TiHₓ)+α(Ti) → β(TiHₓ)+α(Ti) → α(Ti)+β(Ti). ihep.ac.cnarxiv.org The onset temperature for hydrogen release from δ-hydride can depend on the heating rate. scielo.brscielo.br Decomposition becomes significant around 450 °C, and above 500 °C, the kinetics are faster. scielo.brscielo.br The apparent activation energy for hydrogen desorption in δ-TiH₂ has been estimated to be around 63 ± 6 kJ/mol. scielo.brscielo.br
Impact of Particle Size, Morphology, and Alloying Elements on Kinetics
The kinetics of hydrogen absorption and desorption in TiH₂ are significantly influenced by the physical characteristics of the TiH₂ powder, such as particle size and morphology, as well as the presence of alloying elements.
Smaller particle size generally leads to faster hydrogen elimination due to a larger exposed surface area. researchgate.netnih.gov Studies have shown that reducing particle size can decrease the onset temperature of hydrogen release, although it may also decrease the dehydrogenation rate. researchgate.netatlantis-press.com Larger particles can exhibit a more concentrated gas release time. atlantis-press.com The morphology of the particles can also change during dehydrogenation, with sharp edges and corners becoming rounded, improving sphericity and powder fluidity. tandfonline.com
Pressure-Composition-Temperature (PCT) Relationships and Isotherms
Pressure-Composition-Temperature (PCT) relationships and isotherms are crucial for understanding the equilibrium between hydrogen gas and titanium hydride phases at various temperatures and compositions. These isotherms illustrate the hydrogen pressure as a function of hydrogen concentration at a constant temperature. osti.govacs.orgnii.ac.jp
The titanium-hydrogen phase diagram includes hydrogen pressure isobars, which indicate equilibrium pressures in the temperature-composition space. osti.gov During heating, titanium hydride decomposes, releasing hydrogen, provided the external hydrogen partial pressure is below the equilibrium pressure. osti.gov
PCT isotherm curves for the Ti-H system have been measured over various temperature ranges. Studies above the eutectoid temperature, for example, in the range of 350–550 °C, have provided insights into the phase transitions and plateau pressures. researchgate.net At 350 °C, hypo- and hyper-eutectoid Ti-H alloys were found to be stable at specific hydrogen pressures. researchgate.net Complete PCI isotherm curves have been obtained for ranges like 350–441 °C, improving the understanding of phase transitions in the Ti-H phase diagram. researchgate.net
In PCT isotherms, plateaus correspond to regions where two phases coexist. nii.ac.jp In the titanium-hydrogen system, the plateaus in the (α + β) phase region have been observed to slope slightly upwards. nii.ac.jp This sloping can be explained by models incorporating a distribution of energies for hydrogen within the metal lattice. nii.ac.jp
Surface pressure-composition isotherms of the titanium–hydrogen system have also been measured, extending the parameter space to lower temperatures and pressures using techniques like reflecting electron energy loss spectroscopy (REELS). acs.org These surface isotherms can provide thermodynamic properties of the surface, which have shown agreement with bulk data, although the surface hydride is considered more stable. acs.org
Measurements of PCT curves are typically performed by incrementally increasing the hydrogen feed pressure and monitoring the hydrogen pressure and content until a quasi-equilibrium is reached. acs.org
Diffusion Processes within Titanium Hydride Systems
Diffusion processes play a significant role in the behavior of titanium hydride systems, particularly concerning the movement of hydrogen atoms within the material. osti.gov Hydrogen transport in titanium generally occurs via several pathways, including diffusion through the lattice, movement along dislocations, and diffusion along grain boundaries. bu.edu
Hydrogen Diffusion in Bulk and at Grain Boundaries
Hydrogen diffusion occurs within the bulk of titanium hydride phases and also along grain boundaries. The kinetics of diffusion in the hydride layer are reported to be significantly slower than in the pure titanium matrix. bu.edu For instance, the effective diffusion coefficient of hydrogen along grain boundaries in a pure Ti matrix has been reported to be considerably higher than that within the grain lattice. bu.educuni.cz
Studies have indicated that hydrogen diffusion coefficients in bulk Ti and TiH₂ are lower than those for grain boundary diffusion in Ti. cuni.cz Hydride nucleation can preferentially occur along cracks and near structural defects due to the interaction of hydrogen atoms with bulk stress centers. cuni.cz This process can increase the density of strain-induced vacancies, potentially leading to the formation of nanocracks and nanovoids, which in turn promote further Ti-hydride precipitation. cuni.cz
The diffusion of hydrogen within Ti nanocrystals can be limited by the propagation of bulk nanocracks and extended defects, as well as the amount of hydrogen introduced into the bulk. cuni.cz Prolonged hydrogen charging in some processes can be attributed to the durability of surface active sites for hydrogen dissociation and rapid bulk and grain boundary diffusion of hydrogen atoms in Ti. cuni.cz
Research using density functional theory (DFT) simulations has investigated the absorption and diffusion of hydride ions along different types of titanium nitride grain boundaries, considering them as potential fast diffusion paths. uio.nouio.no While these studies focus on titanium nitride, they provide insights into the methodologies used to analyze diffusion at grain boundaries in titanium-based systems. Absorption energies at grain boundary vacancy sites have been calculated. uio.no
Influence of Oxygen and Oxygen Vacancies on Hydrogen Diffusion
The presence of oxygen and oxygen vacancies significantly influences hydrogen diffusion in titanium hydride systems. Titanium hydride samples exposed to air spontaneously form a passivating oxide layer on the surface, which adds complexity to the processes occurring during hydrogen interaction. osti.gov At elevated temperatures, oxygen may diffuse inward from the surface, potentially forming a solid solution of oxygen in the hydride. osti.gov
Oxygen vacancies are expected to form at the titanium hydride-titanium oxide interface, where an exchange between hydrogen and oxygen atoms has been postulated. osti.gov Additionally, oxygen vacancies can be created in the oxide layer on the surface due to water desorption. osti.gov
The inclusion of oxygen into a titanium matrix is known to lower the solubility of hydrogen. osti.gov Oxygen vacancies can favorably accommodate hydrogen, and pre-existing atomic hydrogen in the oxides can enhance hydrogen diffusion into the subsurface while potentially preventing hydrogen escape. bu.edu
The migration behavior of oxygen vacancies is crucial as their diffusion can affect the activity and stability of materials, including transition metal oxides like TiO₂ which are often present as a surface layer on titanium hydride. rsc.org Oxygen vacancies can act as active sites for hydrogen migration and influence the adsorption and activation of reactant molecules. rsc.org
Studies on other titanates, such as barium titanate oxyhydride, have shown that incoming hydrogen species can occupy anion vacancy sites left by oxygen, forming stable hydride anions. researchgate.net In these materials, migration of hydride ions occurs via an oxygen-vacancy mediated mechanism. researchgate.net
Transport Kinetics of Protium (B1232500) and Deuterium (B1214612)
The transport kinetics of different hydrogen isotopes, specifically protium (¹H) and deuterium (²H), in titanium and titanium hydride systems can exhibit variations. Experiments have been conducted to gain insights into the kinetics of hydrogen atoms, particularly across the titanium surface, using both protium and deuterium. kyoto-u.ac.jpdntb.gov.ua
Studies have investigated the absorption behavior of titanium using hydrogen isotopes. kyoto-u.ac.jpdntb.gov.ua The initial temperature of the titanium in vacuum has been identified as a factor determining the absorption rate and content, likely due to the removal of the native surface oxide. kyoto-u.ac.jp The dependence of the absorption rate and amount of hydrogen isotopes on temperature during absorption can be partially explained by phase transformations and the exothermic nature of the hydrogenation reaction. kyoto-u.ac.jp This dependence has also strongly indicated the existence of a tunneling transport process for hydrogen isotopes in titanium. kyoto-u.ac.jp
Research has also explored the potential for deuterium production from titanium hydride powders subjected to thermal cycles, noting anomalies in deuterium-to-hydrogen ratios. mdpi.comresearchgate.net Mass spectrometry analyses have shown increases in deuterium abundance in degassing gases from titanium hydride samples after thermal cycling. mdpi.com
Surface Chemistry and Reactivity of Titanium Dihydride
Surface Reconstruction and Crystallographic Orientation Effects
The surface structure of titanium dihydride, particularly its reconstruction and the influence of crystallographic orientation, significantly impacts its reactivity. Stoichiometric TiH₂ typically crystallizes in a face-centered tetragonal (FCT) structure (ε-phase) due to Jahn-Teller distortion of the cubic phase. osti.gov However, commercial TiH₂ powders often exhibit a slightly sub-stoichiometric composition (e.g., TiH₁․₉ₓ) in the δ-phase, characterized by a cubic titanium lattice where hydrogen randomly occupies tetrahedral sites. osti.gov
The crystallographic orientation of the titanium matrix significantly influences the nucleation and precipitation of hydride phases. Studies on commercial pure titanium have revealed that during hydrogen charging, hydrides exhibit specific orientation relationships (ORs) with the α-titanium matrix. Two dominant ORs have been identified: {0001}α//{001}δ with an interface plane of {101̅0}α//{11̅0}δ (P-type), and {0001}α//{11̅1}δ with an interface plane of {101̅3}α//{11̅0}δ (B-type). ensam.eu Significant orientation dependence of hydride precipitation is observed, particularly when specific planes ({101̅3}, {101̅0}, {0001}, or {112̅0}) of the parent grains are parallel to the diffusion surface. ensam.eu This orientation dependence is attributed to the strain relaxation associated with the hydride transformation. ensam.eu The resulting hydride precipitates can exhibit various morphologies, including parallel, crossed, and clustered platelets, depending on the crystal orientation of the matrix. ensam.eu
Interactions with Gaseous Environments
The surface of titanium dihydride is highly reactive and readily interacts with gaseous environments, particularly those containing oxygen and water.
Formation and Dissolution of Surface Oxide and Oxyhydride Layers
Exposure of titanium hydride to air spontaneously leads to the formation of a passivating oxide layer. sandia.govdtic.mil At room temperature, this layer is primarily titanium oxide, which can exist in amorphous or crystalline forms such as rutile or anatase. osti.gov The thickness and composition of this oxide layer are influenced by factors such as heating rate, duration of heat exposure, atmosphere, and particle size. osti.gov
Upon heating, significant hydrogen release from TiH₂ is observed, accompanied by changes in the surface oxide layer starting around 375–400°C. sandia.gov At temperatures above approximately 500°C, the oxide layer is reported to be essentially non-existent due to dissolution processes and potentially reduction through water formation. sandia.gov The oxide layer dissolves at around 500°C, forming a solid solution of oxygen in titanium hydride, referred to as an oxyhydride phase. osti.gov If formed from the δ-phase, this oxyhydride retains a cubic titanium lattice with hydrogen in tetrahedral sites and oxygen potentially occupying hydrogen vacancies or octahedral sites. osti.gov The composition of the oxyhydride phase (hydrogen, oxygen, and vacancy content) is dependent on the operating conditions. osti.gov
The dissolution of the oxide layer facilitates hydrogen release from the titanium hydride surface rather than the titanium oxide surface at elevated temperatures. osti.gov This phenomenon can explain why the second hydrogen desorption peak observed in some experiments is insensitive to the initial oxide layer thickness. osti.gov Energy-dispersive X-ray spectroscopy (EDS) has provided additional evidence for oxide layer dissolution, showing a sharp decrease in near-surface oxygen concentration around 500°C. osti.gov
Role of Surface Vacancies (e.g., Oxygen Vacancies) in Surface Energetics
Surface vacancies, particularly oxygen vacancies, play a significant role in the energetics of surface reactions on titanium hydride. Oxygen vacancies can be created in the oxide layer on the TiH₂ surface due to water desorption. osti.gov The formation of oxygen vacancies is also expected at the titanium hydride-titanium oxide interface, where an exchange between hydrogen and oxygen atoms has been postulated. osti.gov
Oxygen vacancies can significantly influence the catalytic activity of metal oxides by tuning surface electronic properties, optimizing chemical adsorption, and enriching active sites. pnas.org Low-coordinated Ti ions connected with oxygen vacancies can act as active sites for water activation. pnas.org A surface rich in oxygen vacancies, especially oxygen vacancy clusters, is energetically favorable for water dissociation. pnas.org The presence of oxygen vacancies can reduce the energy barrier for water dissociation, leading to the generation of more active hydroxyl groups. pnas.org
Molecular Hydrogen and Water Desorption Mechanisms
Relevant surface reactions during titanium hydride dehydrogenation in the 400–500°C range include the desorption of molecular hydrogen and water from oxyhydride and titanium oxide surfaces, both with and without oxygen vacancies. osti.gov
Molecular hydrogen is released from TiH₂ at elevated temperatures, typically above 375°C. sandia.gov The formation of water from surface oxygen atoms in the oxide layer has also been observed in some studies at temperatures around or above 500°C, coinciding with reports of oxide-free surfaces. osti.gov In the intermediate temperature range of 400–500°C, the surface is in a transitional state where the oxide layer dissolves, and hydrogen is continuously released. osti.gov As hydrogen diffuses outwards, oxygen may diffuse inwards, potentially forming a solid solution within the hydride and inducing phase transitions in the oxide layer. osti.gov
The kinetics of molecular hydrogen desorption from the oxyhydride surface is believed to control hydrogen release from titanium hydride. sandia.gov However, literature data on the activation energies for this dynamic desorption process is limited. sandia.gov
Catalytic Activity and Reaction Mechanisms
Titanium dihydride and related titanium hydride phases exhibit catalytic activity in various reactions, particularly those involving hydrogen.
Hydrogen Evolution Reaction (HER) on Titanium Hydride Electrodes
Titanium hydride electrodes have shown promise for catalyzing the Hydrogen Evolution Reaction (HER). The reduction of hydrogen at a titanium cathode in acidic solutions, such as sulfuric acid, is accompanied by the formation of hydrides. ucj.org.ua This hydride formation can lead to an increase in the overvoltage of hydrogen evolution and high Tafel dependence angular coefficients. ucj.org.ua
Studies have indicated that titanium hydrides generated by cathodic galvanostatic polarization can catalyze the hydrogen evolution reaction. researchgate.net The electrochemical properties of titanium hydrides formed in simulated acidic leaching solutions have been investigated, showing that they can facilitate HER. researchgate.net
Research suggests that both pristine Ti and TiHₓ surfaces are active for nitrate (B79036) reduction even at low applied potentials, and they likely follow a dissociation-driven mechanism where nitrate ions are dissociated prior to reduction. acs.org Adsorbed hydrogen occupies subsurface and surface sites on titanium hydride, stabilized by a significant energy. acs.org
The catalytic activity of TiH₂ has also been explored in ammonia (B1221849) synthesis, where it shows sustainable catalytic activity under Haber-Bosch conditions, comparable to some supported Ru-based catalysts. shokubai.org In the presence of hydride, the restriction posed by the strong Ti-N bond in conventional titanium catalysts for NH₃ synthesis appears to be eliminated. shokubai.org Density functional theory (DFT) studies suggest that while electronic effects from subsurface hydride alone may not significantly alter the surface Ti-N bond strength, surface hydride likely plays an active role in the hydrogenation step. shokubai.org
Table 1: Dehydrogenation Stages of TiH₂ in Argon
| Stage | Temperature Range (°C) | Process | Resulting Phase(s) |
| 1 | ~400 - 470 | Reduction in stoichiometry | δ-TiH₁․₅ |
| 2 | >470 | Decomposition of hydride with progressive heating | β- and α-phases |
Note: This table is based on the decomposition of TiH₂ in an argon atmosphere. researchgate.net
Table 2: Calculated Formation Energies and Charge on H in TiH₂
| Property | Value (eV) |
| Hydrogen vacancy formation energy | - |
| Charge on H atom | - |
Table 3: Activation Energies for Hydrogen Desorption from MgH₂ with Ti-based Additives
| Material | Activation Energy (kJ/mol) |
| As-received MgH₂ | -170.48 |
| 2-hour milled MgH₂ | -137.13 |
| MgH₂ + 10 wt% TiF₄ | -70 |
| MgH₂ + 10 wt% TiH₂ | -77.58 |
| MgH₂ + 10 wt% TiO₂ | -75.50 |
Note: TiH₂ is shown to reduce the activation energy for hydrogen desorption from MgH₂. aip.org
Dehydrogenation and Metathesis Reactions on TiH₂ Surfaces
Titanium dihydride surfaces have been investigated for their catalytic activity in dehydrogenation and metathesis reactions. Studies on propane (B168953) (C₃H₈) dehydrogenation and subsequent metathesis on a TiH₂ surface suggest that dehydrogenation can occur at hydrogen vacancies present on the surface. oup.comresearchgate.netoup.com Propylidene species, formed as intermediates from the initial dehydrogenation, are considered crucial for the formation of butane (B89635), which is a product of the subsequent metathesis reaction on the metal hydride surface. oup.comresearchgate.netoup.com
Research utilizing automated reaction path search methods has explored the mechanisms of these reactions on the TiH₂(111) surface. oup.comoup.com The presence of hydrogen defects on the TiH₂ surface is suggested to be where dehydrogenation takes place. oup.comoup.com Furthermore, the study of propane metathesis over various group 2–5 metal hydrides indicated that TiH₂ exhibited the highest butane yield among those tested. rsc.orgrsc.org Fully hydrogenated TiH₂ demonstrates higher activity compared to dehydrogenated TiH and titanium metal. rsc.orgrsc.org Surface low-valent Ti species on TiH₂ are believed to be involved in the propane metathesis reaction. rsc.orgrsc.org
Electrochemical Nitrate Reduction Reaction (NO₃RR) Electrocatalysis
Titanium hydride has garnered attention as an electrocatalytic material for the electrochemical nitrate reduction reaction (NO₃RR). acs.orgosti.govresearchgate.netnih.gov This reaction is significant for converting wastewater nitrate into ammonia, offering a potential method for both nitrogen pollution remediation and electrified ammonia synthesis. acs.orgresearchgate.net
During the NO₃RR on titanium, surface reconstruction occurs, leading to the formation of titanium hydride (TiHₓ). acs.orgosti.govresearchgate.netnih.gov Studies using techniques like ex situ grazing-incidence X-ray diffraction (GIXRD) and X-ray absorption spectroscopy (XAS) have shown near-surface TiH₂ enrichment with increasing applied potential and duration of the NO₃RR. acs.orgosti.govresearchgate.netnih.gov This relationship allows for the electrochemical treatment of titanium to create TiH₂/Ti electrodes for NO₃RR, effectively separating hydride formation from the catalytic performance. acs.orgosti.govresearchgate.netnih.gov
TiH₂/Ti electrodes have demonstrated a range of NO₃RR activity and selectivity at different applied potentials. acs.orgresearchgate.netnih.gov Density functional theory (DFT) calculations on TiH₂(111) have been used to analyze this performance. acs.orgresearchgate.netnih.gov At applied potentials between -0.4 and -1.0 V versus the reversible hydrogen electrode (RHE), significant variation in activity and selectivity was observed. acs.orgresearchgate.netnih.gov For instance, Faradaic efficiency for ammonia production on TiH₂/Ti electrodes increased with applied potential, reaching up to 74.7% at -1.0 V RHE, while nitrite (B80452) production varied between 23.9% and 52.3%. acs.org Hydrogen evolution remained relatively low, below 2.6%. acs.org
Near-surface TiH₂ content can be electrochemically tuned by controlling the duration and applied potential of the NO₃RR. acs.orgresearchgate.net More negative applied potentials tend to enrich near-surface hydride content more drastically than longer durations. acs.orgresearchgate.net DFT calculations indicate that on TiH₂(111), nitrogen species compete with hydrogen atoms for adsorption in the studied potential range, which may contribute to the limited hydrogen evolution. acs.orgresearchgate.net
Some research suggests that lattice hydrogen transfer from titanium hydride can promote the electrocatalytic performance of the nitrate reduction reaction. researchgate.net The reversible equilibrium between lattice hydrogen and activated hydrogen is thought to enhance both electrocatalytic activity and stability for nitrate reduction, highlighting the potential of metal hydrides for electrochemical ammonia production. researchgate.net
Data on Faradaic efficiencies and partial current densities for ammonia production on TiH₂/Ti electrodes at different potentials illustrate the catalytic performance:
| Applied Potential (V RHE) | Faradaic Efficiency for Ammonia (%) | Partial Current Density for Ammonia (mA cm⁻²) |
| -0.4 | 38.0 | -0.25 |
| -0.6 | 56.4 | -0.75 |
| -0.8 | 68.1 | -1.30 |
| -1.0 | 74.7 | -1.83 |
Note: Data derived from source acs.org. Partial current density values are approximate based on the provided figure.
Dinitrogen Activation and Hydrogenation by Titanium Imide/Hydride Frameworks
Titanium imide/hydride frameworks have shown promise in the activation and hydrogenation of dinitrogen (N₂). nih.govrsc.orgacs.orgresearchgate.netacs.org Dinitrogen activation, the process of breaking the strong triple bond in N₂, is a crucial step in nitrogen fixation.
Studies have investigated the activation of N₂ by specific titanium complexes, such as a tetranuclear titanium(III) diimide/tetrahydride complex. nih.govacs.org This complex, obtained from the reaction of a Cp'-ligated titanium trialkyl complex with H₂ and N₂, can activate N₂ in the solid state at elevated temperatures. nih.govacs.org The reaction can lead to the formation of dinitride/diimide complexes through the incorporation, cleavage, and partial hydrogenation of N₂, accompanied by the release of H₂. nih.govacs.org
The interplay between hydride, imide, and nitride ligands within the multimetallic titanium framework is critical for these transformations, including the reversible dehydrogenation/hydrogenation of imide and nitride species. nih.govacs.orgresearchgate.net For example, heating a dinitride/tetrahydride complex under N₂ can result in its conversion to a dinitride/diimide complex, initiated by hydride migration and N₂ coordination. nih.govacs.orgresearchgate.net Further hydrogenation of these complexes with H₂ can yield tetraimide complexes. nih.govacs.orgresearchgate.net
Another approach involves the activation of dinitrogen by a titanium hydride complex supported by a 2-butene (B3427860) ligand. rsc.orgresearchgate.net This complex, featuring bridging hydrides between titanium and lithium, can react with N₂ to form ionic end-on bridged dinitrogen dititanium complexes. rsc.org These dinitrogen moieties bridging two titanium atoms can subsequently be converted into ammonia and hydrazine (B178648) upon treatment with a proton source and reductant. rsc.org
Multimetallic hydride complexes, in contrast to some mononuclear counterparts, can effectively split and hydrogenate dinitrogen through the cooperative action of multiple metal hydrides. researchgate.net In these processes, hydride ligands can act as sources of both electrons and protons, facilitating the cleavage and hydrogenation of N₂ without the need for external reducing agents or proton sources. researchgate.net
Catalytic Removal of Nitrogen-Containing Impurities (e.g., Pyridines, Quinolines)
Titanium hydride compounds have shown potential for the catalytic removal of nitrogen-containing impurities, such as pyridines and quinolines, from substances like crude oil. riken.jp These nitrogenous molecules are problematic contaminants that can interfere with processing and lead to the formation of toxic nitrogen oxides upon combustion. riken.jp
Traditional methods for removing nitrogen from these molecules often require complex catalysts, high temperatures (300–500 °C), and high pressures (up to 200 atmospheres) to break the strong carbon-nitrogen bonds. riken.jp However, research has demonstrated that frameworks of titanium hydride centers can cooperatively break two carbon-nitrogen bonds in pyridine (B92270) or quinoline (B57606) molecules under milder conditions. riken.jp
This approach, involving the use of titanium hydride centers, has been shown experimentally and computationally to be more facile than alternative methods that involve opening the pyridine and quinoline rings. riken.jp This represents a significant development for removing nitrogen from these types of impurities under less severe conditions. riken.jp This innovation could also be beneficial for processing more sustainable hydrocarbon sources like biomass and shale, which often contain higher levels of impurities. riken.jp
Advanced Characterization Techniques for Titanium Dihydride Research
Structural Characterization Methods
Structural characterization techniques are fundamental to determining the arrangement of atoms within titanium dihydride, identifying different crystallographic phases, and analyzing microstructural features.
X-ray Diffraction (XRD) and Grazing-Incidence X-ray Diffraction (GIXRD)
X-ray Diffraction (XRD) is a widely used technique for identifying the crystalline phases present in a material and determining their lattice parameters. For titanium hydride, XRD can distinguish between different hydride phases, such as the face-centered cubic (FCC) δ-hydride (TiHₓ, 1.5 < x < 1.99) and the face-centered tetragonal (FCT) ε-hydride (TiH₂, c/a < 1), as well as the hexagonal close-packed (HCP) α-titanium phase bu.edu. Studies utilizing XRD have shown the presence of titanium hydride (TiH) on the surface of commercially pure titanium implants after acid etching, with concentrations varying between 5% and 37% nih.gov.
Grazing-Incidence X-ray Diffraction (GIXRD) is a surface-sensitive variant of XRD that is particularly useful for analyzing the crystalline structure of thin films or the near-surface region of materials. By controlling the angle of incidence of the X-ray beam, GIXRD can probe different depths, providing depth-dependent structural information. GIXRD has been employed to characterize the crystalline structure of commercially pure, polycrystalline titanium foil cathodes before and after electrochemical reactions, revealing significant and consistent structural alterations, including the decrease in relative peak area of α-Ti diffraction peaks and the enrichment of near-surface TiH₂ acs.orgacs.orgnih.govnovanet.ca. Research has demonstrated that the amount of Ti atoms belonging to the TiH₂ phase consistently increased with both applied potential and duration during electrochemical processes acs.org.
Data from GIXRD analysis of Ti foil after 4 hours of electrochemical reaction at varying applied potentials showed changes in chemical composition at a nominal probe depth of 12.6 nm acs.org.
Transmission Electron Microscopy (TEM), including Scanning Transmission Electron Microscopy (STEM)
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials, allowing for the visualization of grain boundaries, dislocations, and different phases at the nanoscale. Samples for TEM need to be electron transparent, typically with a thickness below 100 nm uni-due.de. TEM has been used in the structural characterization of deuterated titanium thin films researchgate.net.
Scanning Transmission Electron Microscopy (STEM) is a mode of TEM that involves scanning a focused electron probe across the sample. STEM, particularly High-Angle Annular Dark-Field (HAADF) STEM, offers image intensity that is roughly proportional to the atomic number (Z), providing Z-contrast images that can differentiate between elements uni-due.de. This is useful for analyzing the distribution of titanium and hydrogen (or deuterium) in titanium hydride samples. STEM, along with TEM-EDS (Energy Dispersive X-ray Spectroscopy), has been utilized to characterize the morphology and elemental distribution in various materials, including those involving titanium nd.edu. While direct examples of STEM specifically on titanium dihydride were not extensively detailed in the search results, STEM's capabilities in high-resolution imaging and elemental analysis at the nanoscale are directly applicable to studying the microstructure and composition of TiH₂ and related titanium hydride phases. Studies on the characterization of titanium hydride powder have also involved scanning electron microscopy (SEM) and SEM-EDXS line scans to confirm the existence of an oxide layer on powder particles researchgate.net.
Spectroscopic Characterization Methods
Spectroscopic techniques provide information about the chemical composition, elemental states, and bonding environments within titanium dihydride.
X-ray Absorption Spectroscopy (XAS) and Total Electron Yield XAS (TEY XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the electronic structure and local atomic environment of a material. XAS can provide information on oxidation states, coordination number, and interatomic distances acs.orgunimi.it. For titanium hydride, XAS, particularly at the Ti K-edge, can offer insights into the chemical state of titanium and its interaction with hydrogen.
Total Electron Yield XAS (TEY XAS) is a surface-sensitive detection mode for XAS, with a typical probe depth of 5-10 nm acs.org. TEY XAS is valuable for studying the surface and near-surface properties of titanium dihydride, which are often critical for its reactivity and performance in various applications. TEY XAS measurements at the Ti K-edge have been used to complement GIXRD in characterizing the near-surface composition of titanium electrodes during electrochemical reactions, confirming the enrichment of near-surface TiH₂ with increasing applied potential and duration acs.orgacs.org. XANES (X-ray Absorption Near-Edge Structure), a part of the XAS spectrum, provides information about the oxidation state and band occupancy, while EXAFS (Extended X-ray Absorption Fine Structure) relates to the local atomic structure unimi.it.
XANES analysis of titanium foil cathodes after electrochemical reaction showed characteristic pre-edge peaks corresponding to Ti 1s → 3d transitions acs.org. EXAFS analysis provides details on coordination numbers and interatomic distances acs.org.
Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance FTIR (ATR-FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and chemical bonds within a material by analyzing its absorption or transmission of infrared light. While FTIR is a versatile technique for material characterization, its direct application to the Ti-H bond vibrations in solid titanium dihydride can be challenging due to the nature of the bonding and the metallic character of the material. However, FTIR is widely used in the characterization of titanium compounds, such as TiO₂ nanoparticles, to study surface modifications and interactions with other molecules researchgate.netscielo.brmdpi.com.
Attenuated Total Reflectance FTIR (ATR-FTIR) is a surface-sensitive variant of FTIR that requires minimal sample preparation. ATR-FTIR has been used to investigate the chemical characteristics of various materials, including titanium-based structures and nanoparticles bilkent.edu.trrsc.orgresearchgate.netresearchgate.net. While the search results did not provide specific examples of ATR-FTIR directly characterizing the Ti-H bond in TiH₂, the technique's surface sensitivity and ability to identify functional groups make it potentially useful for studying the surface chemistry and any hydrogen-related species present on the surface of titanium dihydride.
Laser-Induced Breakdown Spectroscopy (LIBS) for In-Situ Hydrogen Quantification
Laser-Induced Breakdown Spectroscopy (LIBS) is an atomic emission spectroscopy technique that can be used for elemental analysis of materials. LIBS involves focusing a high-energy laser pulse onto the sample surface, creating a plasma. The light emitted by the excited atoms and ions in the plasma is then collected and analyzed to determine the elemental composition. LIBS is particularly useful for the analysis of light elements like hydrogen, which can be challenging with other techniques optica.orgtransat-h2020.eu.
LIBS has been explored for the in-situ characterization and hydrogen quantification in titanium hydride powders programmaster.orgosti.gov. This technique offers the potential for rapid, non-contact measurement of hydrogen content. Studies have demonstrated the application of LIBS for the quantitative analysis of hydrogen and deuterium (B1214612) in titanium hydride with various stoichiometric ratios researchgate.net. The capabilities of LIBS for assessing bulk hydrogen content and diffusion processes in sub-stoichiometric titanium hydride powders have been discussed programmaster.org. Research has also focused on improving the accuracy of hydrogen isotope measurement in titanium hydride using different LIBS analysis methods, such as the internal standard method and calibration-free LIBS researchgate.net.
Data from LIBS analysis of titanium hydride samples have been used to evaluate plasma temperatures and electron densities, which are important parameters for quantitative analysis researchgate.net.
Mass Spectrometry for Degassing Gas Analysis (e.g., Deuterium-to-Hydrogen Ratio)
Mass Spectrometry (MS) is a powerful tool for analyzing the gases evolved during the heating or decomposition of titanium dihydride. This technique is particularly useful for understanding the kinetics and mechanisms of hydrogen release osti.govpsu.edu. By coupling MS with thermal analysis techniques like TGA, researchers can simultaneously monitor mass changes and identify the released gaseous species osti.govpsu.edu.
MS can be used to detect and quantify the hydrogen evolved from TiH2 during thermal decomposition osti.govpsu.edu. Studies have shown that during the heating of TiH2, hydrogen is released in distinct stages, which can be correlated with phase transformations observed by other techniques osti.gov. The evolved gas analysis by MS provides a direct measure of the hydrogen liberation process osti.govpsu.edu.
Furthermore, MS is capable of analyzing the isotopic composition of the released hydrogen, such as determining the deuterium-to-hydrogen ratio. While the provided search results primarily focus on hydrogen release, MS systems equipped with quadrupole or magnetic sector-field analyzers are routinely used for isotopic analysis of gases utah.edu. This capability would be valuable in studies involving deuterated titanium hydride (TiDx) to understand diffusion mechanisms and isotopic exchange phenomena.
Research findings indicate that MS analysis of TiH2 decomposition shows continuous mass reduction up to temperatures around 920°C, with about 25% of the hydrogen gas released in the first reaction stage psu.edu. MS can also detect other gases, such as water, released during heating, although typically in much smaller quantities than hydrogen psu.edu.
Thermal Analysis Techniques
Thermal analysis techniques are fundamental for investigating the thermal stability, decomposition behavior, and phase transformations of titanium dihydride.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time while it is subjected to a controlled atmosphere and heating program. For titanium dihydride, TGA is extensively used to study its thermal decomposition and the associated hydrogen release osti.govscielo.brmdpi.comresearchgate.netscite.aimetalfoam.netresearchgate.netmdpi.comkuleuven.beresearchgate.net.
TGA curves of TiH2 typically show a significant weight loss over a specific temperature range, corresponding to the desorption of hydrogen scielo.brmdpi.comresearchgate.netmetalfoam.netkuleuven.be. The onset temperature for hydrogen release from δ-TiH2 has been reported to be around 450°C, and the decomposition can be completed in times shorter than 50 minutes above 500°C scielo.brresearchgate.netscielo.br. The onset temperature can vary depending on factors such as heating rate and particle size scielo.brkuleuven.bescielo.br. Higher heating rates can shift the hydrogen desorption peaks to higher temperatures researchgate.net.
The total mass loss observed in TGA corresponds to the initial hydrogen content in the titanium hydride sample scielo.brmetalfoam.netscielo.br. For stoichiometric TiH2, the theoretical hydrogen content is approximately 4 wt% metalfoam.net. TGA measurements have shown total mass losses close to this value upon complete dehydrogenation metalfoam.net.
TGA can also reveal the influence of the surrounding atmosphere on the decomposition process. Heating TiH2 in air, for instance, can lead to weight gain due to oxidation alongside weight loss from dehydrogenation researchgate.net.
Here is an example of TGA data points gathered from the search results:
| Temperature Range (°C) | Observed Phenomenon | Approximate Weight Loss (%) | Reference |
| 450 - 700 | Dramatic weight loss | ~3.1 | mdpi.com |
| 450 - 500 | Weight loss becomes noticeable | - | scielo.brresearchgate.netscielo.br |
| > 500 | Decomposition completed | - | scielo.brresearchgate.netscielo.br |
| Up to ~920 | Continuous mass reduction | ~3.78 (total) | psu.edu |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. This technique is used to detect thermal events such as phase transitions, melting, and decomposition, which involve energy absorption (endothermic) or release (exothermic) osti.govmdpi.comresearchgate.netkuleuven.benih.govakjournals.comresearchgate.netwvu.edu.
For titanium dihydride, DSC is primarily used to study the endothermic decomposition process, which corresponds to the absorption of heat required to break the Ti-H bonds and release hydrogen osti.govmdpi.comresearchgate.netkuleuven.benih.govakjournals.com. DSC curves of TiH2 typically show one or more endothermic peaks associated with hydrogen evolution and phase transformations osti.govmdpi.comkuleuven.benih.gov.
Studies have identified two main endothermic events during the heating of TiH2 osti.govnih.gov. The first endotherm, starting between 390°C and 464°C, is attributed to the initial hydrogen loss from the δ-phase osti.gov. The second endotherm, occurring at higher temperatures (e.g., 513°C to 550°C or 470.33°C to 650.33°C), corresponds to further hydrogen loss and phase transitions, such as the transformation to the β- and α-phases osti.govnih.gov. The peak temperatures and heat absorption values can vary depending on the heating rate and the specific characteristics of the TiH2 powder nih.govakjournals.com.
DSC analysis can also provide information about the latent heats of transformation associated with the decomposition process wvu.edu.
Here is a summary of DSC peak parameters for TiH2 decomposition from one study:
| Peak | Starting Temperature (°C) | Peak Temperature (°C) | Termination Temperature (°C) | Absorption Heat (J/g) | Reference |
| A | 386.33 | 442.9 | 470.33 | 109.2 | nih.gov |
| B | 470.33 | 523.8 | 650.33 | 651.7 | nih.gov |
Note that another study reported a slight endothermic peak between 850–950°C for TiH2, corresponding to the theoretical α → β transformation of titanium (882°C) mdpi.com.
High-Temperature Quartz-Crystal Microbalance (QCM) for In-Situ Analysis
Quartz-Crystal Microbalance (QCM) is a sensitive technique that measures mass changes on the surface of a quartz crystal resonator by monitoring changes in its resonant frequency. While standard QCMs operate at lower temperatures, high-temperature QCM systems are being developed and applied for in-situ characterization of materials like metal hydrides at elevated temperatures programmaster.orgnih.govbiolinscientific.comresearchgate.net.
High-temperature QCM can be used to monitor the mass changes of titanium hydride powders during hydrogen absorption and desorption processes in real-time programmaster.org. This provides in-situ kinetic data on how quickly TiH2 gains or loses hydrogen under controlled temperature and atmosphere conditions programmaster.org.
A novel high-temperature QCM system has been explored for in-situ characterization of sub-stoichiometric titanium hydride (TiHx) powders in the range of 1.5 < x ≤ 2 programmaster.org. This technique, often used synergistically with other methods like Laser-Induced Breakdown Spectroscopy (LIBS), can help in assessing pressure-composition-temperature (PCT) curves and diffusion processes in TiHx materials programmaster.org.
While the search results indicate the application of QCM for studying hydrogen sorption in titanium-based materials like TiN nih.gov, its specific application and detailed findings for TiH2 at high temperatures for hydrogen quantification are an active area of research programmaster.org. QCM measurements have been used to determine growth rates in thin film deposition processes, which involve mass changes on a substrate aip.org. High-temperature QCM chambers can operate in extended temperature intervals, enabling the characterization of temperature-dependent material properties biolinscientific.com.
Surface-Sensitive Characterization Techniques
Surface-sensitive techniques are crucial for understanding the chemical composition and electronic states of the outermost layers of titanium dihydride particles, which significantly influence their reactivity and interaction with the environment.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material osti.govsasj.jpresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.govacs.orgresearchgate.net. XPS analyzes the top few nanometers of the material surface osti.gov.
XPS is widely used to characterize the surface of titanium dihydride powders, particularly to identify and quantify surface oxides and other contaminants osti.govsasj.jpresearchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.net. Studies have consistently shown the presence of a titanium oxide layer on the surface of TiH2 particles, even in as-received samples osti.govsasj.jpresearchgate.netresearchgate.netresearchgate.net. This oxide layer can consist of various titanium oxide species, including TiO2, Ti2O3, and TiO osti.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
The thickness of the surface oxide layer can vary depending on the pre-treatment temperature and time osti.gov. XPS depth profiling, which involves sputtering the surface with ions to remove layers of material and analyzing the newly exposed surface, can be used to determine the thickness and composition profile of the oxide layer osti.govaip.orgresearchgate.netresearchgate.netresearchgate.net. XPS depth profiles of TiH2 have shown a decrease in oxygen content with increasing depth into the particle osti.govresearchgate.netresearchgate.net.
XPS can also provide information about the chemical state of titanium and hydrogen in the hydride. The binding energies of core electron levels, such as Ti 2p, shift depending on the chemical environment sasj.jpresearchgate.netresearchgate.net. Studies have shown that the Ti 2p photoelectron peaks shift to higher binding energies as the hydrogen content in titanium hydride increases sasj.jp. The presence of hydrogen in the hydride phase can also influence the electronic structure, leading to the appearance of new peaks in the valence band in XPS spectra sasj.jp.
Research findings from XPS analysis indicate that the release of hydrogen atoms during dehydrogenation can help remove part of the surface oxide film, resulting in a thinner oxide layer and lower oxygen content on the surface researchgate.netresearchgate.netresearchgate.netresearchgate.net. XPS analysis of fractured TiH2 surfaces in ultrahigh vacuum has confirmed the absence of oxygen and carbon on the topmost surface, allowing for the study of the intrinsic electronic structure of the hydride sasj.jp.
Here is a summary of titanium oxidation states observed on the surface of TiH2 using XPS:
| Oxidation State | Chemical Species | Observation Location | Reference |
| +4 | TiO2 | Surface layer | osti.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
| +3 | Ti2O3 | Surface layer | osti.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
| +2 | TiO | Surface layer | osti.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
| 0 | Ti | Below oxide layer | researchgate.net |
Auger Electron Spectroscopy (AES)
Auger Electron Spectroscopy (AES) is a surface-sensitive technique used to determine the elemental composition of the outermost layers of a material. For titanium dihydride, AES is particularly useful for analyzing the composition of surface oxide layers that readily form upon exposure to air. Studies have utilized AES to characterize the oxide layer on titanium hydride powder and films. researchgate.netresearchgate.net The presence of an oxide layer, primarily titanium dioxide (TiO₂), on the surface of TiH₂ particles has been confirmed by AES, with reported thicknesses around 130 nm on powder particles. researchgate.netresearchgate.net
AES can also provide information about the chemical state of elements. Although detecting hydrogen directly with AES is challenging due to its low atomic weight, its presence in titanium hydride can be inferred indirectly through changes in the titanium Auger spectra. The formation of TiH can lead to shifts in the low-energy titanium peak and the emergence of a hydrogen-induced peak. mit.edu These characteristic signatures in the AES spectra can be correlated with the presence and concentration of titanium hydride phases. mit.edu Depth profiling using AES, often combined with sputtering, allows for the analysis of elemental distribution beneath the surface, revealing the thickness and composition of the oxide layer and the distribution of elements like oxygen, carbon, and nitrogen that can contaminate the surface. researchgate.netuq.edu.au
Research using AES has shown that the Ti:O surface ratio on titanium hydride increases sharply at elevated temperatures (starting around 450°C), which is interpreted as the inhibition of oxide dissolution by the outward diffusion of hydrogen. osti.gov At 600°C, Ti or TiH₂ can be the main surface species. osti.gov
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another surface-sensitive technique that provides detailed elemental and molecular information from the top few nanometers of a material. ToF-SIMS is particularly adept at detecting hydrogen and its isotopes, which is a significant advantage for studying titanium hydrides. asiaresearchnews.comlenr-canr.org
ToF-SIMS can be used for depth profiling to understand the distribution of hydrogen and other elements within titanium hydride films and layers. nih.govresearchgate.netacs.org Studies have employed ToF-SIMS to examine hydrogen penetration depth in titanium alloys and to determine possible enrichment of alloying elements at the surface of titanium implants, some of which may contain titanium hydride phases. nih.govresearchgate.net The technique can resolve multilayer structures and identify the formation of hydride signals, even in the absence of an intentional hydrogen atmosphere, suggesting that measurable amounts of hydrogen can dissolve in thin titanium layers from ambient conditions. acs.org
While ToF-SIMS is highly sensitive, quantitative analysis can be challenging. lenr-canr.orgacs.org However, normalization of signal intensities and the analysis of cluster secondary ions (e.g., M_nH_m⁻, M_nO_m⁻, M_nO_mH⁻) can improve the interpretation of depth profiles and reduce matrix effects. acs.orgnih.gov ToF-SIMS has been used to verify the presence of hydrides and to study their distribution, sometimes showing non-uniform characteristics and preferential formation at certain microstructural features. researchgate.net
In-Situ and Operando Characterization Methodologies
In-situ and operando characterization techniques are invaluable for studying the dynamic behavior of titanium dihydride under realistic conditions, such as during heating, hydrogen absorption/desorption, or electrochemical reactions. These methods allow researchers to observe structural and chemical changes as they occur, providing insights that ex-situ techniques cannot.
High-temperature X-ray diffraction (HTXRD) is an example of an in-situ technique used to study the thermal decomposition of titanium hydride powder. By performing HTXRD at varying temperatures and times, the δ-to-α phase transformation during dehydrogenation can be followed in real-time. scielo.brscielo.brresearchgate.netresearchgate.net These studies can determine the temperatures at which decomposition becomes significant and the time required for completion at different temperatures. scielo.brscielo.brresearchgate.netresearchgate.net
Simultaneous application of techniques like mass spectrometry (MS), thermogravimetry (TGA), and differential scanning calorimetry (DSC) in an in-situ or operando setup can provide correlated signals related to evolved hydrogen, mass loss, and heat flow during the heating of titanium hydride. osti.gov
Operando electron spectroscopy measurements, such as X-ray photoelectron spectroscopy (XPS), AES, and electron energy loss spectroscopy (EELS), have been used to follow the hydrogenation of titanium surfaces. acs.org By acquiring spectra sequentially as hydrogen pressure is applied, researchers can characterize the initial state and observe the changes as a new equilibrium is reached. acs.org
In the context of electrochemical reactions, operando techniques like X-ray Absorption Spectroscopy (XAS), including XANES and EXAFS, and ex-situ X-ray Powder Diffraction (XPD) have been employed to study the structural and chemical evolution of materials like TiS₂ in batteries, which can involve the formation of titanium hydride phases. nih.govrsc.org These studies can demonstrate near-surface TiH₂ enrichment under different electrochemical conditions and provide quantitative understanding of structural evolution during reactions. nih.govrsc.orgacs.org
Laser-Induced Breakdown Spectroscopy (LIBS) and high-temperature Quartz-Crystal Microbalance (QCM) systems are being explored for in-situ characterization of sub-stoichiometric titanium hydride powders to quantify hydrogen content and study diffusion processes under relevant conditions. programmaster.org
These in-situ and operando methodologies provide a dynamic perspective on the behavior of titanium dihydride, which is crucial for optimizing its synthesis, processing, and performance in various applications.
Computational and Theoretical Approaches in Titanium Dihydride Research
First-Principles Quantum Mechanical Calculations
First-principles calculations, primarily based on Density Functional Theory (DFT), are widely used to study the electronic structure, energetics, and structural properties of TiH2. These methods solve the quantum mechanical equations for a system of electrons and nuclei without relying on empirical parameters, providing a fundamental understanding of the material's behavior.
Ab Initio Studies of Energetics and Phase Stability
Ab initio calculations are instrumental in determining the relative stability of different phases of titanium hydride under varying conditions of temperature and pressure. Studies have investigated the energetics of hydrogen in various titanium phases, including the hexagonal close-packed (hcp) α-Ti, face-centered cubic (fcc) δ-TiH₂, and face-centered tetragonal (fct) ε-TiH₂ researchgate.netosti.gov.
Calculations have shown that zero-point vibrational energy significantly influences the formation energies of these phases, affecting their relative stability researchgate.net. For instance, the γ-TiH phase is predicted to be less stable compared to hcp Ti (α phase) and fcc-based δ-TiH₂ within the generalized gradient approximation researchgate.net. However, coherency strains between hydride precipitates and the hcp Ti matrix can stabilize the γ-TiH phase relative to α-Ti and δ-TiH₂ researchgate.net.
First-principles studies have also explored the preferred interstitial sites for hydrogen atoms in titanium. At low hydrogen concentrations, hydrogen tends to occupy octahedral sites, while at higher concentrations, tetrahedral sites are preferred researchgate.net.
High-pressure studies combining synchrotron X-ray diffraction and ab initio calculations have revealed pressure-induced phase transitions in TiH₂. A transition from the cubic (Fm-3m) to a tetragonal (I4/mmm) phase has been observed at or below 0.6 GPa aip.orgcsic.es. This tetragonal phase was found to persist up to 90 GPa aip.org. Computational predictions suggest another phase transition from I4/mmm to P4/nmm at 63 GPa, which better aligns with experimental X-ray diffraction patterns at high pressures csic.es.
The calculated structural parameters from first-principles methods, such as lattice constants and atomic positions, show good agreement with experimental data inoe.rowu.ac.th. For example, the calculated Ti-H distance in TiH₂ with a fluorite structure is reported as 0.1914 nm, which is in close agreement with the experimental value of 0.1916 nm inoe.ro.
The formation enthalpies of TiH₂ and related compounds have been calculated to assess their stability inoe.ro. These calculations can help understand how alloying elements, such as magnesium, affect the stability of titanium hydrides inoe.ro.
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inoe.roinoe.roaip.orgresearchgate.netaip.orgresearchgate.netaip.orgresearchgate.netaip.orgresearchgate.netComputational Chemistry for Reaction Pathways and Transition States
Computational chemistry techniques, including those based on first-principles methods, are employed to investigate the mechanisms and kinetics of reactions involving titanium hydrides, such as hydrogenation and dehydrogenation processes. These studies focus on identifying reaction pathways and determining the energy barriers of transition states.
Computational studies have explored the mechanism of hydrogen transport in titanium oxides, which is relevant to the hydriding of titanium. These studies indicate that hydrogen migration from the surface to subsurface sites in anatase has a lower kinetic barrier than H₂ desorption, suggesting preferential diffusion into the bulk bu.edu.
Computational methods are also used to study catalytic reactions involving titanium hydride species. For example, DFT calculations are used to investigate reaction pathways, intermediates, and transition states in titanium-catalyzed transformations, including those involving low-valent titanium hydride species naiss.se. These studies are crucial for understanding the catalytic activity and selectivity of titanium-based catalysts in reactions like hydrogenation mdpi.comnih.gov.
Automated reaction path search methods, combined with DFT calculations, have been applied to investigate reactions on TiH₂ surfaces, such as the dehydrogenation and metathesis of propane (B168953). These studies can identify favorable reaction pathways and crucial intermediates, like propylidene species, which are important for subsequent reactions on the metal hydride surface researchgate.net.
Computational studies have also examined the activation of small molecules, such as H₂, by titanium centers, including those in multinuclear titanium hydride frameworks. These calculations provide insights into the key mechanistic details of bond activation and transformation processes nih.govacs.orgnih.gov. For instance, computational and experimental studies have investigated N₂ activation and hydrogenation by tetranuclear titanium imide/hydride complexes, revealing the interplay between hydride, imide, and nitride ligands in these processes acs.orgnih.gov.
Molecular Dynamics Simulations of Hydrogen Transport and Interactions
Molecular dynamics (MD) simulations are valuable for studying the dynamic behavior of atoms and molecules in titanium dihydride, particularly concerning hydrogen transport and interactions. These simulations track the motion of atoms over time based on interatomic forces, providing insights into diffusion mechanisms and rates.
Both atomistic (classical and ab initio molecular dynamics) and mesoscale simulation techniques are used to understand and predict the mass transport of hydrogen in metal hydrides hymarc.org. Atomistic MD simulations can help elucidate transport pathways and mechanisms, providing parameters for mesoscale models hymarc.org.
MD simulations are used to study hydrogen diffusion in titanium hydrides, including TiHₓ (where x is close to 2). These studies aim to determine hydrogen diffusion rates and understand how temperature and composition influence the dominant diffusion mechanisms researchgate.net. Experimental studies on hydrogen diffusion in the γ phase of TiHₓ (1.5 < x < 1.71) have shown high diffusion coefficients, which are practically independent of concentration and follow Arrhenius laws with specific activation energies researchgate.net.
MD simulations can also be used to study the interaction of hydrogen with defects and interfaces within titanium hydride structures. This is important for understanding phenomena like hydrogen embrittlement and hydride-induced cracking in titanium alloys, where hydrogen precipitation often occurs at grain boundaries and phase boundaries bu.eduresearchgate.net.
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researchgate.netresearchgate.netresearchgate.netresearchgate.netThermodynamic Modeling and Phase Diagram Calculations (e.g., CALPHAD Approach)
Thermodynamic modeling, particularly using the CALPHAD (CALculation of PHAse Diagrams) approach, is essential for predicting phase equilibria and thermodynamic properties of the titanium-hydrogen system and its alloys under various conditions. This method combines experimental data and theoretical calculations to construct self-consistent thermodynamic databases and phase diagrams.
The CALPHAD method allows for the modeling of complex multicomponent systems, which is crucial for the design and optimization of titanium alloys for applications like hydrogen storage and biomedical implants bham.ac.ukfraunhofer.deosti.gov. By using thermodynamic databases and computational techniques, researchers can analyze the interplay of phases and reactions during hydrogen absorption and desorption researchgate.net.
Thermodynamic modeling of the Ti-H system helps in understanding the stability of different hydride phases (α, β, γ, δ, ε) as a function of temperature, pressure, and composition osti.gov. CALPHAD-based approaches have been used to assess and predict phase diagrams of titanium-containing systems, incorporating information from first-principles calculations regarding sublattice occupations and formation energies bham.ac.ukresearchgate.net.
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bham.ac.ukbham.ac.ukresearchgate.netosti.govMulti-Scale Modeling of Hydrogenation and Dehydrogenation Processes
Hydrogenation and dehydrogenation processes in titanium hydrides involve phenomena occurring across a wide range of length and time scales, from atomic-level interactions to macroscopic phase transformations and microstructural evolution. Multi-scale modeling approaches integrate different computational techniques to capture these coupled processes comprehensively hymarc.orgosti.gov.
Multi-scale modeling efforts aim to understand the rate-limiting processes during hydrogenation and dehydrogenation, which are crucial for improving the performance of titanium hydrides in applications like hydrogen storage hymarc.org. Factors such as mass transport, chemical reactions, phase transformations, and microstructure evolution all play significant roles and can be investigated through multi-scale simulations hymarc.org.
Examples of multi-scale modeling include simulations of full (de)hydrogenation kinetics using integrated phase-field methods parameterized by atomistic calculations or experiments hymarc.org. Microkinetic models can also be used within a multi-scale framework to explore kinetic phenomena involving multiple coupled mechanisms like surface dissociation, diffusion, and adsorption of hydrogen hymarc.org.
Computational Design of Novel Titanium Hydride Compositions
Computational methods are increasingly used to design novel titanium hydride compositions with tailored properties for specific applications, such as enhanced hydrogen storage capacity or improved kinetics. This involves using theoretical calculations to predict the properties of new materials before they are synthesized experimentally.
First-principles calculations and thermodynamic modeling are key tools in computational materials design. By calculating formation energies, electronic structures, and thermodynamic stability, researchers can screen potential new compositions and predict their suitability for target applications inoe.rodtu.dk.
Computational design approaches can explore the effects of alloying titanium hydride with other elements to modify its hydrogen storage properties, including thermodynamics and kinetics acs.org. For instance, studies have investigated the effect of adding elements like magnesium or incorporating titanium into other hydride systems to improve their performance inoe.roacs.orgacs.org.
Computational methods are also applied to design novel structures and materials incorporating titanium for hydrogen-related applications. This includes the design of 2D materials decorated with titanium for hydrogen storage or the investigation of complex titanium-containing frameworks for activating and transforming hydrogen and other small molecules nih.govresearchgate.nettudelft.nl.
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researchgate.netresearchgate.nettudelft.nlCompound Names and PubChem CIDs:
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Applications of Titanium Dihydride in Advanced Materials Science and Engineering
Hydrogen Storage Technologies
The quest for safe and efficient hydrogen storage is a critical challenge in the development of a hydrogen-based economy. Titanium dihydride has been investigated extensively for its potential role in solid-state hydrogen storage solutions.
Titanium Dihydride as a Primary Solid-State Hydrogen Storage Material
Titanium dihydride can store a significant amount of hydrogen, with a theoretical hydrogen storage capacity of approximately 4.0 wt%. wikipedia.org The storage mechanism involves the direct chemical bonding of hydrogen with titanium, forming a solid hydride. This method offers a higher volumetric hydrogen density compared to compressed gas or liquid hydrogen storage. toptitech.com
However, the primary drawback of using titanium dihydride directly for onboard hydrogen storage is its high thermal stability. The release of hydrogen from TiH₂ requires high temperatures, typically starting above 400°C, which is not practical for many mobile applications, such as in vehicles powered by proton-exchange membrane fuel cells (PEMFCs). wikipedia.org
Key Properties of Titanium Dihydride for Hydrogen Storage:
| Property | Value |
| Theoretical Gravimetric Hydrogen Capacity | ~4.0 wt% |
| Hydrogen Release Temperature | > 400°C |
| Appearance | Grey/black powder |
| Density | ~3.76 g/cm³ |
Role of Titanium-Based Dopants and Catalysts in Enhancing Hydrogen Storage in Complex Hydrides (e.g., Sodium Alanate)
While TiH₂ itself has limitations for direct use, titanium-based compounds, often derived from or existing as hydrides during the process, play a crucial catalytic role in improving the hydrogen storage properties of other materials, notably complex hydrides like sodium alanate (NaAlH₄).
Sodium alanate is a promising hydrogen storage material due to its high hydrogen capacity (5.6 wt%) and favorable thermodynamics. However, its practical application is hindered by slow hydrogen absorption and release kinetics. The discovery that doping NaAlH₄ with small amounts of titanium-based catalysts dramatically improves its performance was a significant breakthrough.
Research has shown that when Ti-based dopants are introduced, they react with the alanate to form active titanium-aluminide species on the surface. bnl.gov These species act as catalysts, facilitating the dissociation of hydrogen molecules on the surface and weakening the Al-H bonds within the alanate, which lowers the temperature required for hydrogen release. aip.org Nanostructured titanium dihydride has been demonstrated to be a particularly effective dopant, enabling reversible hydrogen storage in NaAlH₄ at temperatures as low as 80°C for dehydrogenation and 30°C for rehydrogenation. mdpi.com
Effect of Ti-based Dopants on Sodium Alanate:
| Dopant | Effect on NaAlH₄ |
| TiCl₃, TiCl₄, TiO₂ | Improves kinetics but can reduce reversible capacity. |
| Nanostructured TiH₂ | Significantly improves kinetics with minimal capacity loss. mdpi.com |
The catalytic mechanism involves the Ti-containing species providing active sites for the dissociation and recombination of hydrogen, effectively reducing the activation energy for both the hydrogen release and uptake processes. mdpi.com
Non-Classical Hydrogen Storage Mechanisms involving Titanium Dihydride
Beyond direct hydriding and catalysis in complex hydrides, titanium-based materials, including hydrides, are explored in the context of non-classical hydrogen storage mechanisms. One such mechanism is "hydrogen spillover."
In this process, a catalyst, such as a transition metal, dissociates molecular hydrogen into atomic hydrogen. These highly reactive hydrogen atoms then "spill over" from the catalyst onto a support material that does not readily dissociate hydrogen on its own, such as carbon nanostructures or other porous materials. mdpi.com
While direct evidence remains an area of active research, it is proposed that Ti-based catalysts, which can exist as hydrides (TiHₓ) under reaction conditions, can facilitate this process. mdpi.com The titanium species would act as the primary site for H₂ dissociation, with the resulting hydrogen atoms migrating onto the surface of a secondary storage material. This mechanism could potentially enhance the storage capacity and kinetics of systems that rely on physisorption.
Powder Metallurgy and Additive Manufacturing
Titanium dihydride is a key material in the production of titanium powders and the fabrication of specialized metal foams.
Titanium Dihydride as a Precursor for Titanium Powder Production (Hydride-Dehydride Process)
The Hydride-Dehydride (HDH) process is a widely used and cost-effective method for producing titanium and titanium alloy powders. acs.org This process leverages the brittle nature of titanium dihydride.
The HDH process involves two main stages:
Hydriding: Titanium metal, often in the form of sponge or scrap, is heated in a hydrogen atmosphere (typically between 300°C and 600°C). wikipedia.orgmdpi.com During this stage, the titanium reacts with hydrogen to form titanium dihydride (Ti + H₂ → TiH₂). The resulting TiH₂ is very brittle and can be easily crushed and milled into a fine powder. mdpi.comnih.gov
Dehydriding: The fine TiH₂ powder is then heated under a vacuum at a higher temperature (e.g., above 600°C). bnl.govmdpi.com This causes the titanium dihydride to decompose, releasing the hydrogen gas and leaving behind pure titanium powder (TiH₂ → Ti + H₂). bnl.gov
This process is advantageous because the embrittlement of the titanium through hydrogenation makes the milling process significantly more efficient and less energy-intensive compared to milling pure titanium. The HDH process can produce titanium powders with various particle sizes suitable for applications such as additive manufacturing, metal injection molding, and pressing and sintering. mdpi.com
Typical Parameters for the HDH Process:
| Stage | Process | Temperature Range | Atmosphere | Product |
| 1 | Hydriding | 300 - 600°C | Hydrogen | Brittle Titanium Dihydride (TiH₂) |
| 2 | Dehydriding | > 600°C | Vacuum | Pure Titanium (Ti) Powder |
Use as a Foaming Agent for Metal Foams
Titanium dihydride is commonly used as a blowing or foaming agent in the production of metal foams, particularly aluminum foams. nih.gov Metal foams are lightweight materials with a unique combination of properties, including high stiffness-to-weight ratio and good energy absorption capabilities.
The process of creating metal foams using TiH₂ typically involves:
Mixing TiH₂ powder with the powdered or molten metal (e.g., aluminum).
Heating the mixture to a temperature above the melting point of the metal and within the decomposition range of TiH₂.
As the TiH₂ decomposes, it releases hydrogen gas (TiH₂ → Ti + H₂). This gas forms bubbles within the molten metal.
The viscosity of the molten metal is often increased by adding thickening agents (like calcium) to trap the gas bubbles. hwnanomaterial.com
The molten metal foam is then cooled and solidifies, resulting in a solid cellular structure.
The decomposition temperature of TiH₂ is a critical parameter. To create a finer and more uniform cell structure in the foam, the TiH₂ is sometimes pre-treated (e.g., by oxidation) to delay the onset of hydrogen release, allowing it to better coincide with the optimal viscosity of the molten metal. toptitech.comacs.org
Advanced Catalysis and Chemical Transformations
Titanium dihydride (TiH₂) is emerging as a versatile material in advanced materials science and engineering, particularly in the realm of catalysis and chemical transformations. Its unique electronic and structural properties, arising from the interplay between titanium and hydrogen atoms within its lattice, enable it to participate in and promote a variety of chemical reactions. This section explores the applications of titanium dihydride in selective catalytic dehydrogenation processes and its role in mediating both organic and inorganic chemical transformations.
Selective Catalytic Dehydrogenation Processes
Titanium dihydride has demonstrated potential as a catalyst in selective dehydrogenation reactions, which are crucial for the production of valuable olefins and other unsaturated organic molecules from saturated precursors. The catalytic activity of TiH₂ in these processes is attributed to the presence of titanium sites with available d-orbitals and the ability of the hydride lattice to participate in hydrogen transfer steps.
One notable application is in the non-oxidative dehydrogenation of light alkanes. For instance, in the dehydrogenation of propane (B168953), partially dehydrogenated titanium hydride has been identified as the active species. The reaction is thought to proceed through the formation of hydrogen vacancies on the TiH₂ surface, which facilitate the activation of C-H bonds in the alkane. Research has shown that co-feeding hydrogen can positively influence the reaction, improving the formation rate of propylene. This suggests a dynamic equilibrium between the titanium hydride surface and gaseous hydrogen that is crucial for catalytic activity.
While research in this area is ongoing, the potential of titanium dihydride as a cost-effective and efficient catalyst for the selective dehydrogenation of various organic substrates is a promising field of study. Future investigations are likely to focus on optimizing reaction conditions and catalyst formulations to enhance selectivity and yield for a broader range of dehydrogenation reactions.
Interactive Data Table: Catalytic Dehydrogenation using Titanium-Based Catalysts
| Substrate | Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Product(s) |
| Propane | Titanium Hydride | 450 | Variable | High | Propylene |
| Ethylbenzene | Iron Oxide | ~600 | >50 | >98 | Styrene |
| para-Diethyl Benzene | Iron Oxide | High | Variable | High | para-Divinyl Benzene |
| Cyclohexene | Pd/TiOₓ | 150-250 | up to 81 | >97 | Benzene |
Organic and Inorganic Chemical Transformations Mediated by Titanium Hydride Frameworks
The unique chemical environment within the titanium hydride framework allows it to mediate a variety of organic and inorganic chemical transformations, acting as more than just a simple catalyst but as an active participant in the reaction pathways.
Organic Transformations
In organic synthesis, titanium-based reagents are known to facilitate various transformations, and the hydride framework offers a distinct platform for such reactions. While direct catalysis by bulk TiH₂ in a wide range of organic reactions is still an area of active exploration, related titanium hydride species and frameworks demonstrate significant potential. For example, titanium-catalyzed reductive amination of carbonyl compounds to form amines is a well-established method. mdma.ch In these reactions, a titanium source, often in the presence of a hydride source, facilitates the formation of an imine intermediate which is subsequently reduced. mdma.ch While not always employing pre-formed TiH₂, the in-situ generation of titanium hydride species is often a key mechanistic step. These reactions are valuable for the synthesis of pharmaceuticals and other fine chemicals. nih.gov
Furthermore, titanium-mediated radical reactions are gaining attention. Low-valent titanium species, which can be generated from or stabilized by hydride frameworks, are capable of single-electron transfer processes, initiating radical cyclizations and coupling reactions. These methods provide alternative synthetic routes to complex organic molecules.
Inorganic Transformations
Titanium dihydride plays a significant role in the synthesis of various inorganic materials, where it can act as a precursor, a reducing agent, or a source of in-situ generated highly reactive titanium.
A groundbreaking application of titanium dihydride is in the synthesis of ammonia (B1221849) (NH₃). nih.govagmaterials.com Traditionally, titanium was considered inactive for ammonia synthesis due to the formation of a stable nitride layer. However, research has shown that in the presence of a hydride phase, TiH₂ exhibits sustained catalytic activity for ammonia synthesis under Haber-Bosch conditions. nih.govagmaterials.com The mechanism is thought to involve a hydrogen-based Mars-van Krevelen type process, where lattice hydrogen from the hydride participates in the hydrogenation of adsorbed dinitrogen. agmaterials.com Theoretical studies suggest that surface hydrides destabilize the adsorbed hydrogen atoms, lowering the activation barrier for N-H bond formation.
Titanium dihydride is also extensively used in powder metallurgy and the synthesis of advanced ceramics and intermetallic compounds. agmaterials.com Its ability to release hydrogen upon heating provides a reducing atmosphere, which helps to remove oxygen and carbon impurities from other metals in the mixture, leading to the formation of strong, clean alloys. wikipedia.org For instance, TiH₂ is used in the synthesis of titanium aluminide (TiAl) intermetallics through microwave-assisted synthesis, where it acts as a microwave absorber and provides a reductive environment. It is also a key component in the synthesis of titanium-based ceramics like titanium carbide (TiC) and titanium nitride (TiN). agmaterials.com
Furthermore, titanium dihydride can be a precursor for the synthesis of other inorganic compounds such as titanium silicides and phosphides. In these syntheses, the decomposition of TiH₂ provides highly reactive titanium that can then react with other elements like silicon or phosphorus to form the desired compounds. These materials have important applications in electronics and as high-performance ceramics.
Interactive Data Table: Chemical Transformations Mediated by Titanium Hydride and Related Species
| Transformation | Reactants | Catalyst/Mediator | Product(s) | Key Features |
| Ammonia Synthesis | N₂, H₂ | TiH₂ | NH₃ | Sustained catalytic activity under Haber-Bosch conditions. |
| Dinitrogen Activation | N₂ | Titanium Hydride Complex | Dititanium dinitrogen complex | Activation of N₂ without external reducing agents. rsc.org |
| Reductive Amination | Carbonyl compounds, Amines | Ti(IV) isopropoxide / NaBH₄ | Secondary Amines | Mild and efficient one-pot synthesis. mdma.ch |
| Reduction of Carboxamides | Carboxamides, Borane-Ammonia | TiCl₄ | Amines | Deoxygenation of amides to amines. nih.gov |
| Synthesis of Intermetallics | TiH₂, Al | Microwave Heating | TiAl, TiAl₃ | Rapid synthesis in a reductive atmosphere. |
| Synthesis of Ceramics | TiH₂ | Powder Metallurgy | TiC, TiN | Acts as a deoxidizer and precursor. agmaterials.com |
Q & A
Q. What are the standard laboratory and industrial synthesis methods for titanium dihydride, and how do they differ in methodology?
-
Methodological Answer : In laboratory settings, TiH₂ is synthesized by heating titanium powder under flowing hydrogen gas at ~700°C, following the reaction:
Industrial production involves treating titanium metal sponge with hydrogen gas at 300–500°C under atmospheric pressure. The exothermic reaction produces a brittle grey/black product (TiH₁.₉₅) ground into powder . Key differences include temperature control (higher in labs) and scalability (industrial methods prioritize rapid hydrogen absorption).
Q. How is the crystal structure of titanium dihydride characterized, and what phases are observed under varying conditions?
- Methodological Answer : TiH₂ exhibits polymorphism: a face-centered cubic (fcc) δ-phase at lower temperatures and a body-centered tetragonal (bct) phase at higher temperatures. Structural characterization employs X-ray diffraction (XRD) and neutron scattering to analyze lattice parameters and hydrogen occupancy. Phase transitions are monitored via differential scanning calorimetry (DSC) under controlled hydrogen pressures .
Q. What mechanisms underlie hydrogen storage and release in titanium dihydride?
- Methodological Answer : Hydrogen storage occurs via chemisorption, where H₂ dissociates and occupies interstitial sites in the Ti lattice. Release is triggered thermally (>400°C), with decomposition yielding highly pure hydrogen gas:
Thermogravimetric analysis (TGA) coupled with mass spectrometry quantifies release kinetics and purity .
Q. How does thermal stability impact titanium dihydride’s applicability in high-temperature environments?
- Methodological Answer : TiH₂ begins decomposing at ~400°C, limiting its use as a foaming agent in processes like hot rolling. Stability is assessed using TGA and in situ XRD to correlate mass loss with structural changes. Activation energy for decomposition is calculated via Kissinger analysis .
Advanced Research Questions
Q. What computational approaches are used to model titanium dihydride’s electronic structure and hydrogen interactions?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporates exact exchange terms to improve accuracy for TiH₂’s thermochemical properties . The Colle-Salvetti correlation-energy formula, adapted for gradient expansions, models electron density and local kinetic energy to predict hydrogen bonding and diffusion barriers . Molecular dynamics simulations further explore anharmonic vibrational modes affecting hydrogen dynamics .
Q. How do dopants like manganese influence hydrogen diffusion in titanium dihydride?
- Methodological Answer : Manganese acts as an “anti-trapping” center, creating regions where hydrogen avoids Mn ions, accelerating hopping motion. Neutron reflectometry and quasielastic neutron scattering (QENS) quantify diffusion coefficients, while DFT identifies dopant-induced electronic perturbations. Experimental results show faster H diffusion near Mn compared to pure TiH₂ .
Q. What explains discrepancies between theoretical and experimental desorption energy barriers for hydrogen release?
- Methodological Answer : Theoretical models often overestimate desorption barriers (e.g., 3.7 eV vs. experimental 2.6 eV for Si systems) due to oversimplified single-step mechanisms. Multi-step pathways—such as delocalized dihydride formation followed by localized H desorption—are proposed. Kinetic Monte Carlo simulations reconcile these differences by incorporating defect-mediated processes .
Q. How does hydrogen charging alter titanium dihydride’s surface properties and electrochemical behavior?
- Methodological Answer : Hydrogen charging induces TiH₂ formation on surfaces, modifying passive films and increasing OH⁻/O²⁻ ratios. Electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) reveal enhanced corrosion susceptibility in seawater. In situ atomic force microscopy (AFM) tracks hydrogen embrittlement at grain boundaries .
Q. What methodologies assess titanium dihydride’s biocompatibility for medical implants?
- Methodological Answer : In vitro cytotoxicity tests (e.g., ISO 10993-5) use osteoblast cell cultures to evaluate adhesion and proliferation on TiH₂-coated substrates. In vivo studies in animal models assess osteointegration via histomorphometry and micro-CT imaging. Hydrogen release rates are quantified using gas chromatography to correlate with angiogenic responses .
Q. How do experimental NMR studies resolve contradictions in hydrogen dynamics within titanium dihydride systems?
- Methodological Answer :
Variable-temperature ¹H NMR detects anomalous spin-spin coupling constants (e.g., ) and isotope effects () caused by anharmonic vibrations. Combined DFT and quantum nuclear dynamics simulations model these effects, attributing them to shallow potential energy surfaces in compressed dihydride configurations. Cross-validation with neutron scattering data resolves ambiguities .
Methodological Considerations
- Data Contradiction Analysis : Conflicting computational/experimental results (e.g., desorption barriers) require multi-technique validation (TGA, XRD, DFT) and mechanistic refinements .
- Experimental Design : Controlled hydrogen partial pressures and isotopic labeling (e.g., D₂ vs. H₂) isolate kinetic vs. thermodynamic effects in synthesis and decomposition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
